1-(2-Methyl-thiazol-4-YL)-ethylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-methyl-1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4(7)6-3-9-5(2)8-6/h3-4H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVBHPYKGWVUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592651 | |
| Record name | 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317830-81-2 | |
| Record name | 1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Activity of 1-(2-Methyl-thiazol-4-YL)-ethylamine
A Predictive and Investigative Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole nucleus, particularly the 2-aminothiazole scaffold, represents a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant therapeutic agents.[1] This guide delves into the predicted biological activity of the novel compound, 1-(2-Methyl-thiazol-4-YL)-ethylamine, a molecule of significant interest due to its structural analogy to known bioactive compounds. While direct, extensive research on this specific molecule is nascent, this whitepaper synthesizes existing knowledge of the thiazole scaffold's pharmacophoric roles and draws strong parallels to structurally related histamine H3 receptor antagonists.[2] We present a scientifically grounded hypothesis for its primary biological target, propose a comprehensive suite of experimental workflows for its synthesis and biological validation, and provide detailed protocols to empower researchers in their exploration of this promising compound. This document serves as a predictive guide and a practical handbook for unlocking the therapeutic potential of this compound.
The 2-Methyl-thiazole Scaffold: A Privileged Structure in Drug Discovery
The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that is prevalent in numerous natural and synthetic bioactive compounds.[3] The 2-aminothiazole derivative, in particular, is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, conferring a diverse range of pharmacological activities.[4] These activities span multiple therapeutic areas, including:
-
Anticancer: Thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5]
-
Antimicrobial: The scaffold is a key component in antibacterial and antifungal agents.[1]
-
Anti-inflammatory: Many 2-aminothiazole-based compounds exhibit potent anti-inflammatory properties.[1]
-
Antiviral (including Anti-HIV): The thiazole nucleus is integral to the structure of several antiviral drugs.[1]
-
Antioxidant: The heterocyclic system can participate in redox reactions, providing antioxidant effects.[4]
This well-established and versatile bioactivity of the 2-aminothiazole core strongly suggests that this compound is a prime candidate for possessing significant and potentially novel biological effects.
Postulated Biological Target: The Histamine H3 Receptor
Based on a thorough analysis of existing literature, the most compelling and mechanistically plausible target for this compound is the histamine H3 receptor . This hypothesis is primarily supported by research on a series of 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazines, which are close structural analogs.[2] These compounds have been shown to possess significant antagonistic activity at the H3 receptor, with pA2 values indicating potent receptor blockade.[2]
The histamine H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS). Its primary role is to modulate the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine. Antagonism of the H3 receptor leads to an increase in the release of these neurotransmitters, making H3 antagonists attractive therapeutic candidates for a range of neurological and psychiatric disorders, such as:
-
Alzheimer's disease
-
Attention-deficit/hyperactivity disorder (ADHD)
-
Schizophrenia
-
Narcolepsy
Given the structural similarities, it is highly probable that this compound will also exhibit affinity for and antagonistic activity at the histamine H3 receptor.
Experimental Workflows for Synthesis and Biological Validation
To empirically determine the biological activity of this compound, a systematic approach encompassing synthesis, purification, and a tiered biological screening process is required.
Synthesis of this compound
The synthesis can be approached through established methods for thiazole ring formation, such as the Hantzsch thiazole synthesis, followed by functional group manipulations.[6] A plausible synthetic route is outlined below.
Diagram of Synthetic Workflow:
Caption: Proposed synthetic route for this compound.
Step-by-Step Protocol:
-
Hantzsch Thiazole Synthesis:
-
To a solution of thioacetamide in ethanol, add 1-bromo-3-methyl-2-butanone dropwise at room temperature.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-methyl-4-(propan-2-yl)thiazole.
-
-
Allylic Bromination:
-
Dissolve the product from the previous step in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under a light source (e.g., a 250W lamp) for 2-4 hours.
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate.
-
The resulting crude 4-(1-bromo-1-methylethyl)-2-methylthiazole can be used in the next step without further purification.
-
-
Nucleophilic Substitution with Azide:
-
Dissolve the crude bromide in dimethylformamide (DMF).
-
Add sodium azide and heat the mixture to 60-70 °C for 3-5 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(1-azido-1-methylethyl)-2-methylthiazole.
-
-
Reduction of the Azide:
-
Method A (LAH Reduction): Cautiously add a solution of the azide in dry tetrahydrofuran (THF) to a stirred suspension of lithium aluminum hydride (LAH) in dry THF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting aluminum salts and concentrate the filtrate.
-
Purify the crude amine by distillation or column chromatography.
-
Method B (Catalytic Hydrogenation): Dissolve the azide in methanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under 50 psi of hydrogen gas for 6-8 hours.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the final product, this compound.
-
Biological Activity Screening
A tiered approach is recommended to efficiently screen for biological activity, starting with broad-based assays and progressing to more specific, target-oriented studies.
Diagram of Biological Screening Workflow:
Caption: A tiered workflow for the biological evaluation of the target compound.
Detailed Protocols for Key Assays:
Tier 2: Histamine H3 Receptor Binding Assay
-
Objective: To determine the affinity of this compound for the human histamine H3 receptor.
-
Materials:
-
Membranes from HEK293 cells stably expressing the human H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine.
-
Non-specific binding control: Thioperamide.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound: this compound, serially diluted.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]-Nα-methylhistamine, and varying concentrations of the test compound or thioperamide.
-
Incubate at 25 °C for 60 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filters and add scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Tier 3: cAMP Accumulation Functional Assay
-
Objective: To determine if the compound acts as an antagonist or inverse agonist at the H3 receptor by measuring its effect on forskolin-stimulated cAMP levels.
-
Materials:
-
HEK293 cells expressing the human H3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Histamine or a selective H3 agonist (e.g., R-α-methylhistamine).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound for 15 minutes.
-
Add a fixed concentration of an H3 agonist to stimulate the receptor, followed immediately by a fixed concentration of forskolin.
-
Incubate for 30 minutes at 37 °C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the test compound concentration.
-
An antagonist will reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the pA2 value to quantify the potency of the antagonist.
-
Quantitative Data Summary (Predicted vs. Experimental)
The following table should be populated with experimental data as it is generated to compare with the predicted activity based on structural analogs.
| Parameter | Predicted Value/Activity | Experimental Value | Reference/Method |
| Histamine H3 Receptor Affinity (Ki) | < 100 nM | TBD | Radioligand Binding Assay |
| Functional Activity | Antagonist / Inverse Agonist | TBD | cAMP Accumulation Assay |
| Cytotoxicity (IC₅₀ against HEK293) | > 10 µM | TBD | MTT Assay |
| Antibacterial Activity (MIC) | Potential broad-spectrum activity | TBD | Broth Microdilution |
Safety, Handling, and Toxicity Profile
While specific toxicity data for this compound is not available, information from structurally similar compounds on platforms like PubChem suggests a general safety profile that should be adhered to.[7][8]
-
Acute Toxicity: Compounds with similar thiazole-amine structures are noted as potentially harmful if swallowed or in contact with skin.[8]
-
Irritation: Skin and eye irritation is a potential hazard.[8]
-
Aquatic Toxicity: Some related thiazole derivatives are classified as toxic to aquatic life with long-lasting effects.[7]
Recommended Precautions:
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent release into the environment. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound is a compound of considerable interest, positioned at the intersection of a privileged chemical scaffold and a therapeutically relevant biological target. The scientific rationale strongly supports its investigation as a novel histamine H3 receptor antagonist. The experimental workflows and detailed protocols provided in this guide offer a clear and actionable path for the synthesis, characterization, and biological validation of this molecule. Successful execution of these studies will not only elucidate the specific pharmacological profile of this compound but also contribute to the broader understanding of thiazole-based modulators of the central nervous system. Future in vivo studies in relevant animal models of cognitive or sleep-wake disorders will be crucial in translating the in vitro findings into potential therapeutic applications.
References
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Asif, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
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Walczyński, K., et al. (2010). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazines. Bioorganic & Medicinal Chemistry Letters, 20(5), 1599-1602. [Link]
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PubChem. (2-((Dimethylamino)methyl)thiazol-4-yl)methanol. National Center for Biotechnology Information. [Link]
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Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]
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PubChem. 2-Isopropyl-4-(N-methyl)amino-methyl thiazole. National Center for Biotechnology Information. [Link]
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Ayati, A., et al. (2015). 2-Aminothiazole in the Spotlight. EXCLI Journal. [Link]
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Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. [Link]
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Meissner, A., et al. (2019). A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate. Acta Crystallographica Section E. [Link]
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1-(2-Methyl-thiazol-4-YL)-ethylamine safety and handling
An In-Depth Technical Guide to the Safe Handling of 1-(2-Methyl-thiazol-4-YL)-ethylamine
Foreword: This document provides a comprehensive technical guide on the safety and handling of the research chemical this compound. As specific toxicological and safety data for this exact molecule are not extensively published, this guide synthesizes information from structurally similar thiazole and ethylamine derivatives, alongside established principles of laboratory safety. The causality behind each recommendation is explained to empower researchers, scientists, and drug development professionals with a robust framework for risk assessment and safe laboratory practice. Every protocol herein is designed as a self-validating system, grounded in authoritative chemical safety standards.
Compound Profile and Inferred Hazard Identification
This compound is a substituted thiazole derivative, a class of compounds widely utilized in medicinal chemistry and drug discovery for their diverse biological activities.[1] The structure incorporates a basic ethylamine side chain, which significantly influences its chemical reactivity and potential physiological effects.
Due to the absence of a specific, published safety data sheet, a hazard profile must be inferred from analogous compounds. The ethylamine moiety suggests potential for corrosivity and irritation, while the thiazole core is common in biologically active molecules.
Table 1: Inferred GHS Classification and Hazard Statements
| Hazard Class | Category | Hazard Statement | Basis for Inference |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for 3-(2-Methyl-thiazol-4-yl)-benzaldehyde and general properties of amines.[2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Inferred from analogs which are known eye irritants.[2] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for 2-acetyl-4-methyl thiazole and ethylamine solutions.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | A common property of volatile amines and reported for similar thiazole compounds.[2][4] |
| Flammability | Category 3 | H226: Flammable liquid and vapor | Ethylamine itself is highly flammable; the larger molecule may have a higher flash point but should be treated as potentially flammable.[5] |
Note: The toxicological properties of this compound have not been thoroughly investigated.[4] All handling should proceed with the assumption that the compound is hazardous.
Physical and Chemical Properties
Precise physical data for the target compound is not available. The properties of a close structural analog, 2-(2-Methyl-1,3-thiazol-4-yl)ethylamine, are provided for estimation.[6]
Table 2: Estimated Physicochemical Data
| Property | Value (Estimated) | Source/Rationale |
|---|---|---|
| Molecular Formula | C₆H₁₀N₂S | Based on structure. |
| Molecular Weight | 142.22 g/mol | Based on structure.[6] |
| Appearance | Expected to be a liquid or low-melting solid. | General property of similar small molecules. |
| Boiling Point | >17°C | The boiling point will be significantly higher than ethylamine (17°C) due to increased molecular weight.[7] |
| Solubility | Soluble in water and ethanol. | The ethylamine group imparts water solubility.[7] |
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The primary control is engineering (i.e., a fume hood), followed by administrative controls and, finally, personal protective equipment.
Engineering Controls: The Primary Barrier
All manipulations of this compound, including weighing, transfers, and dilutions, must be performed inside a certified chemical fume hood. This is the most crucial step in preventing respiratory exposure to vapors or aerosols.[4][8] The fume hood also provides a contained space in the event of a spill.
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and should never be used as a substitute for proper engineering controls.
-
Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4] Dispose of contaminated gloves immediately after use in accordance with laboratory waste procedures.[4]
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[2]
-
Skin and Body Protection: A full-length laboratory coat must be worn and buttoned. Do not leave exposed skin between the glove and the sleeve.
-
Respiratory Protection: When engineering controls are not feasible or during a large spill response, a respirator with an appropriate cartridge for organic vapors/amines (e.g., type ABEK-P2) should be used.[4] All respirator use must comply with a formal respiratory protection program.
Caption: PPE selection workflow for handling the compound.
Safe Handling and Storage Protocols
Core Handling Principles
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[2][8]
-
Avoid Inhalation: Avoid breathing vapors or mists.[2] Ensure all work is conducted in a well-ventilated area, preferably a fume hood.[4]
-
Prevent Aerosolization: Avoid practices that generate dust or aerosols.[4] When transferring, pour liquids slowly to minimize splashing.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2][9] Do not eat, drink, or smoke in the laboratory.[3]
Storage Conditions
Proper storage is essential for maintaining the compound's integrity and preventing hazardous situations.
-
Container: Keep the container tightly closed when not in use.[2][5][9]
-
Location: Store in a cool, dry, and well-ventilated area.[5][8] The storage location should be secured and accessible only to authorized personnel.
-
Incompatibilities: Segregate from incompatible materials. This is critical to prevent hazardous reactions.
Emergency Procedures: First Aid and Spill Response
Prompt and correct action during an emergency can significantly mitigate harm.
First Aid Measures
Table 3: Emergency First Aid Protocol
| Exposure Route | Action |
|---|---|
| Inhalation | Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[2][5] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[5] |
Spill Cleanup Protocol
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated (turn on fume hood).
-
PPE: Don the appropriate PPE, including respiratory protection if the spill is large or ventilation is poor.
-
Contain: For liquid spills, cover with a non-combustible absorbent material such as sand, vermiculite, or earth.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal. Use non-sparking tools if the compound is determined to be flammable.[5]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, followed by water. Collect all cleaning materials as hazardous waste.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste through a licensed disposal company.[4][5]
Caption: Decision workflow for spill response.
Waste Disposal
All waste containing this compound, including surplus material, contaminated absorbents, and empty containers, must be treated as hazardous chemical waste.
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[4]
-
Contaminated Packaging: Dispose of as unused product.[4] Do not attempt to clean and reuse containers unless following a validated procedure. Puncturing the container after triple-rinsing can prevent reuse.[11]
-
Regulatory Compliance: All disposal practices must adhere to local, state, and federal regulations. Never discharge chemical waste into drains or the environment.[4]
Conclusion: A Culture of Safety
The safe handling of research chemicals like this compound is paramount in a professional laboratory setting. While this guide provides a robust framework based on the best available data from analogous compounds, it is not a substitute for a carefully considered, experiment-specific risk assessment. Researchers must remain vigilant, adhere to established protocols, and foster a laboratory culture where safety is a shared and primary responsibility.
References
- Capot Chemical. (2026). MSDS of 2-(4-Phenyl-thiazol-2-YL)-ethylamine. Capot Chemical.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Ethyl-4-methylthiazole. Thermo Fisher Scientific.
- The Good Scents Company. (n.d.). 2-acetyl-4-methyl thiazole. The Good Scents Company.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(2-Methyl-thiazol-4-yl)-benzaldehyde. Fisher Scientific.
- Fisher Scientific. (n.d.). 2-(2-Methyl-1,3-thiazol-4-yl)ethylamine, 97%, Thermo Scientific. Fisher Scientific.
- Sigma-Aldrich. (2024).
- U.S. Environmental Protection Agency. (n.d.). Ethylamine Interim AEGL Document. EPA.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Hexadecanol, 96%. Cole-Parmer.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Ethylamine solution. Sigma-Aldrich.
- Aarden, C. (n.d.).
- Hologic. (2025).
- Shanghai Tachizaki Biomedical Research Center. (2019).
- Popiolek, L., et al. (2022). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)
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An In-Depth Technical Guide to the Solubility Profiling of 1-(2-Methyl-thiazol-4-YL)-ethylamine
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development lifecycle, profoundly influencing its absorption, bioavailability, formulation feasibility, and ultimately, its clinical success. This guide provides a comprehensive technical framework for characterizing the solubility of 1-(2-Methyl-thiazol-4-YL)-ethylamine, a heterocyclic amine of interest in medicinal chemistry. While specific experimental data for this compound is not publicly cataloged, this document serves as a first-principles guide for any research, development, or formulation scientist. We detail the theoretical underpinnings of its solubility based on its physicochemical properties, present authoritative protocols for empirical determination, and explain the scientific rationale behind solvent selection and experimental design. The methodologies outlined herein are grounded in international regulatory standards to ensure data integrity and reliability.
Introduction to the Compound and the Imperative of Solubility
This compound belongs to the thiazole class of heterocyclic compounds. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its wide range of biological activities.[1][2] The presence of a primary ethylamine side chain introduces a basic center, making its physicochemical properties, particularly solubility, highly dependent on pH.
In drug development, solubility is not merely a physical data point; it is a cornerstone of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability to predict their in vivo performance.[3][4] Poor aqueous solubility can lead to incomplete absorption, high inter-subject variability, and challenges in developing viable intravenous or oral formulations, making its early and accurate characterization a non-negotiable step in preclinical development.[5][6]
Physicochemical Profile and Predicted Solubility Behavior
A molecule's structure dictates its solubility. The key features of this compound are the aromatic thiazole ring and the basic ethylamine group.
-
Structure:
-
Thiazole Ring: Aromatic and relatively non-polar, contributing to solubility in organic solvents. Thiazole itself is generally described as soluble in alcohol and ether but only sparingly soluble in water.[7][8]
-
Ethylamine Group: This primary amine is a weak base. In acidic to neutral conditions (pH < pKa), it will be predominantly protonated (-NH3+), forming a salt. This ionization dramatically increases the molecule's polarity and its affinity for polar solvents like water.
-
Methyl Group: A small, non-polar group that slightly increases lipophilicity.
-
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value / Prediction | Implication for Solubility |
| Molecular Formula | C₆H₁₀N₂S | --- |
| Molecular Weight | 142.23 g/mol | Low molecular weight generally favors solubility.[9] |
| Predicted pKa | ~7.5 - 8.5 (for the ethylamine) | Strong pH-dependent aqueous solubility is expected. Solubility will be highest at pH < pKa and lowest at pH > pKa. |
| Predicted XLogP3-AA | ~0.5 - 1.5 | Indicates a balance between hydrophilicity and lipophilicity. Suggests potential for both aqueous and organic solubility. |
| Hydrogen Bond Donors | 2 (from -NH₂) | Can donate hydrogen bonds, which is favorable for solubility in protic solvents (e.g., water, ethanol). |
| Hydrogen Bond Acceptors | 2 (from ring N and S atoms) | Can accept hydrogen bonds, enhancing interactions with polar solvents. |
Expected Solubility Behavior:
-
Aqueous Media: Solubility is predicted to be highly pH-dependent. In acidic solutions (e.g., pH 1.2 simulated gastric fluid), the compound will be protonated and likely exhibit high solubility. As the pH increases towards and above its pKa, the un-ionized free base will predominate, leading to a significant decrease in aqueous solubility.
-
Organic Solvents: The molecule should exhibit good solubility in polar organic solvents like ethanol, methanol, and DMSO due to its ability to form hydrogen bonds. Solubility in non-polar solvents like hexane is expected to be low.
Foundational Principles of Solubility Measurement
It is critical to distinguish between two types of solubility measurements that answer different questions in drug development.
-
Kinetic Solubility: Measures the concentration at which a compound, typically dissolved first in a strong organic solvent like DMSO, begins to precipitate when diluted into an aqueous buffer.[10][11] This is a high-throughput screening method used early in discovery to flag problematic compounds. However, it can overestimate solubility as it may represent a supersaturated or metastable state.[12][13]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a solute in a solvent when excess solid is present.[12] This is the "gold standard" measurement required for regulatory submissions and biopharmaceutical classification.[14] It is determined by allowing the system to reach equilibrium over an extended period, ensuring a stable, saturated solution.
This guide focuses exclusively on the determination of thermodynamic solubility , which provides the definitive data needed for robust drug development decisions.
Gold Standard Protocol: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[14] The protocol below is synthesized from guidelines established by the FDA, WHO, and the International Council for Harmonisation (ICH).[4][15]
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until the concentration of the dissolved compound in the solvent reaches a constant value, indicating that equilibrium has been achieved.[14]
Materials and Reagents
-
Compound: this compound (solid form).
-
Solvents: A panel of solvents is required (See Section 5.0). All solvents and reagents should be HPLC-grade or higher.[16]
-
Equipment:
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control (e.g., 25 °C or 37 °C ± 1 °C)[3]
-
Calibrated pH meter
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Validated analytical system for quantification (e.g., HPLC-UV, LC-MS/MS)
-
Autosampler vials
-
Step-by-Step Experimental Protocol
-
Preparation: Add an excess of solid this compound to a series of vials (in triplicate for each solvent). "Excess" means enough solid is visibly present at the end of the experiment. A starting point is 2-5 mg of compound per 1 mL of solvent.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.5 mL) of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for physicochemical characterization or 37 °C for biological relevance). Agitate for a predetermined time. Causality: Agitation ensures continuous mixing to facilitate dissolution and reach equilibrium faster. Constant temperature is critical as solubility is temperature-dependent.
-
Equilibrium Confirmation: To ensure equilibrium is reached, samples must be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus, i.e., the results from two consecutive time points are within a narrow margin (e.g., <5%).[14][15]
-
Sample Collection & Separation: Once at equilibrium, allow the vials to stand undisturbed for at least 30 minutes to let excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean autosampler vial. Causality: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[15]
-
Dilution: If the solution is expected to be concentrated, perform an immediate and accurate dilution with the mobile phase to prevent precipitation upon cooling.
-
pH Measurement: For buffered aqueous solutions, measure the final pH of the saturated solution to ensure it has not shifted.[14]
-
Quantification: Analyze the clear, filtered samples using a pre-validated HPLC-UV or LC-MS/MS method. Calculate the concentration against a standard curve prepared with known concentrations of the compound.
-
Reporting: Report the solubility in mg/mL or µg/mL. The results should be averaged across the triplicates, with the standard deviation reported.
Visualization of the Shake-Flask Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Recommended Solvent Panel for Comprehensive Characterization
A thorough solubility profile requires testing in a range of solvents that are relevant to both biological systems and pharmaceutical processing.
Table 2: Recommended Solvent Panel
| Class | Solvent | Rationale & Significance |
| Aqueous (Biorelevant) | pH 1.2 Buffer (Simulated Gastric Fluid) | Represents stomach conditions. Crucial for predicting oral absorption.[3][4] |
| pH 4.5 Acetate Buffer | Represents the upper intestine. Important for BCS classification.[3][4] | |
| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | Represents the lower intestine. Often the pH of lowest solubility for basic drugs.[3][4] | |
| pH 7.4 Phosphate Buffered Saline (PBS) | Represents physiological/blood pH. Relevant for parenteral formulations and in vitro assays. | |
| Polar Protic (Organic) | Ethanol | Common co-solvent in formulations and a key solvent in synthesis. |
| Methanol | Used in early-stage synthesis and analysis. | |
| Polar Aprotic (Organic) | Acetonitrile (ACN) | Common solvent for analysis (HPLC mobile phase) and synthesis. |
| Dimethyl Sulfoxide (DMSO) | Universal solvent for compound storage and high-throughput screening.[10] | |
| Non-Polar (Organic) | Ethyl Acetate | A medium-polarity solvent used in extraction and purification. |
Visualizing pH-Dependent Solubility
The primary driver of aqueous solubility for this compound is the ionization of its amine group. This equilibrium is fundamental to its behavior in biological systems.
Caption: Effect of pH on Amine Ionization and Solubility.
Conclusion
Characterizing the solubility of this compound is a foundational step in evaluating its potential as a drug candidate. This guide provides the necessary scientific framework and actionable protocols to generate high-quality, reliable thermodynamic solubility data. By systematically evaluating its behavior in biorelevant aqueous buffers and common organic solvents, researchers can make informed decisions regarding formulation strategies, predict potential bioavailability challenges, and build a robust data package for regulatory filings. The principles and methodologies detailed herein are universally applicable for the solubility assessment of ionizable pharmaceutical compounds.
References
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(2-((Dimethylamino)methyl)thiazol-4-yl)methanol - PubChem. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
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Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). ResearchGate. Retrieved January 27, 2026, from [Link]
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ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. (2019). International Council for Harmonisation. Retrieved January 27, 2026, from [Link]
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Alsenz, J., & Kansy, M. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved January 27, 2026, from [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Physics: Conference Series. Retrieved January 27, 2026, from [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved January 27, 2026, from [Link]
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Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved January 27, 2026, from [Link]
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2020). MDPI. Retrieved January 27, 2026, from [Link]
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Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2012). Dissolution Technologies. Retrieved January 27, 2026, from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved January 27, 2026, from [Link]
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2-Amino-4-thiazolidinones: Synthesis and Reactions. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]
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The Strategic Utility of 1-(2-Methyl-thiazol-4-YL)-ethylamine in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Convergence of Privileged Scaffolds
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Certain structural motifs, often termed "privileged scaffolds," consistently appear in bioactive molecules due to their favorable physicochemical properties and their ability to engage with biological targets through key interactions. This guide focuses on one such high-value building block: 1-(2-Methyl-thiazol-4-YL)-ethylamine .
The molecule's inherent value stems from the synergistic combination of two critical pharmacophoric elements: the thiazole ring and a chiral ethylamine side chain. The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, prized for its metabolic stability and its capacity to act as a versatile hydrogen bond acceptor and donor.[1] It is a key component in numerous approved drugs, including the kinase inhibitor Dasatinib.[2] Concurrently, the chiral primary amine provides a crucial handle for stereospecific interactions with target proteins—a fundamental principle in modern pharmacology, where the desired therapeutic activity often resides in a single enantiomer.[3]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound, from its synthesis and chiral resolution to its application in the construction of advanced drug candidates, with a particular focus on the synthesis of kinase inhibitors.
Physicochemical Properties and Stereochemical Considerations
The utility of this compound is intrinsically linked to its structural and chemical properties. Understanding these characteristics is essential for its effective deployment in a synthetic workflow.
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₆H₁₀N₂S | Provides a compact scaffold with a relatively low molecular weight, aligning with principles of lead-like and drug-like chemical space. |
| Molecular Weight | 142.22 g/mol | A low molecular weight allows for further structural elaboration without excessively increasing the final compound's size, which can negatively impact pharmacokinetics. |
| Chirality | Contains one stereocenter at the α-carbon of the ethylamine group. Exists as (R) and (S) enantiomers. | Enantiomers of a drug can have vastly different pharmacological activities and toxicological profiles. Access to single, stereochemically pure enantiomers is critical for developing safe and effective medicines.[3][4] |
| Basicity (pKa) | Estimated pKa of the primary amine is ~9.0-9.5. | The basicity of the amine allows for the formation of salts, which can improve solubility and crystallinity. It is also a key determinant of its nucleophilicity in reactions. |
| Key Structural Features | - 2-Methylthiazole ring: A bioisostere for other aromatic rings, offering metabolic stability and specific hydrogen bonding capabilities.- Primary Amine: A versatile functional group for forming various covalent linkages, most commonly amide bonds. | The combination allows the molecule to serve as a "linker" and a "warhead," anchoring a larger molecule to a target protein while presenting a vector for further chemical modification. |
Synthesis of Racemic this compound
The synthesis of the racemic building block is a critical first step. A common and effective route begins with the commercially available 2-methylthiazole and proceeds through a ketone intermediate. The subsequent conversion of the ketone to the amine can be achieved via several methods, with the Leuckart reaction being a robust and scalable option.[5][6][7]
Synthetic Pathway Overview
The overall transformation can be visualized as a two-step process: Friedel-Crafts acylation followed by reductive amination.
Caption: Synthetic route to the racemic amine.
Protocol 2.1: Synthesis of 4-Acetyl-2-methylthiazole (Intermediate)
This protocol outlines the Friedel-Crafts acylation of 2-methylthiazole. The use of phosphoric acid as a catalyst is a milder alternative to stronger Lewis acids like aluminum chloride.
-
Reaction Setup: To a stirred solution of 2-methylthiazole (1.0 eq) in a suitable solvent such as toluene, add phosphoric acid (85%, ~2.0 eq).
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the mixture, maintaining the temperature below 40°C using an ice bath if necessary.
-
Reaction: Heat the mixture to 90-100°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Cool the reaction to room temperature and carefully quench by pouring it into a mixture of ice and a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield 4-acetyl-2-methylthiazole.
Protocol 2.2: Synthesis of Racemic Amine via Leuckart Reaction
The Leuckart reaction provides a direct, one-pot method for the reductive amination of ketones.[5][8]
-
Reaction Setup: Combine 4-acetyl-2-methylthiazole (1.0 eq) and ammonium formate (3.0-5.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Add formic acid (~2.0 eq) and heat the mixture to 160-180°C for 6-12 hours. The reaction progress should be monitored (TLC/HPLC).
-
Hydrolysis: After cooling, add concentrated hydrochloric acid (HCl) to the reaction mixture and heat to reflux for 4-8 hours to hydrolyze the intermediate formamide.
-
Work-up: Cool the solution and make it basic (pH > 12) by the slow addition of a concentrated sodium hydroxide (NaOH) solution.
-
Extraction: Extract the resulting aqueous slurry with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound, which can be purified by vacuum distillation.
Chiral Resolution: Isolating the Biologically Relevant Enantiomer
For most pharmaceutical applications, isolating a single enantiomer is a non-negotiable step. The (R)-enantiomer of this compound has been identified as a key intermediate in the synthesis of certain kinase inhibitors. A highly effective method for its isolation is through diastereomeric salt crystallization using a chiral resolving agent.[9] While tartaric acid is a common choice, N-acetyl-L-leucine has proven particularly effective for this specific amine.
Principle of Diastereomeric Salt Resolution
The racemic amine [(R)-Amine + (S)-Amine] is reacted with a single enantiomer of a chiral acid, such as N-acetyl-L-leucine [(L)-Acid]. This reaction forms a mixture of two diastereomeric salts: [(R)-Amine:(L)-Acid] and [(S)-Amine:(L)-Acid]. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system, allowing one to be selectively crystallized.[9][10]
Caption: Workflow for chiral resolution.
Protocol 3.1: Resolution of (R)-1-(2-Methyl-thiazol-4-YL)-ethylamine
This protocol is based on procedures described for resolving chiral amines with N-acetyl-L-leucine.
-
Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent, such as ethanol or isopropanol, at an elevated temperature (e.g., 60-70°C).
-
Add Resolving Agent: In a separate vessel, dissolve N-acetyl-L-leucine (0.5 eq) in the same solvent, heating if necessary. Add this solution to the amine solution. The causality here is critical: using a sub-stoichiometric amount of the resolving agent ensures that only the desired diastereomeric salt preferentially crystallizes, leaving the other in solution, thereby maximizing the enantiomeric excess of the precipitate.
-
Crystallization: Slowly cool the combined solution to room temperature, then further cool to 0-5°C and hold for several hours to allow for complete crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold solvent. This solid is the enriched diastereomeric salt (e.g., the (R)-amine • N-acetyl-L-leucine salt).
-
Liberation of Free Amine: Suspend the isolated salt in a mixture of water and an organic solvent (e.g., DCM). Basify the aqueous layer by adding a base (e.g., 2M NaOH) until the pH is >12.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer again with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-1-(2-Methyl-thiazol-4-YL)-ethylamine. The enantiomeric excess (e.e.) should be determined by chiral HPLC.
Core Applications in Medicinal Chemistry
The true value of (R)-1-(2-Methyl-thiazol-4-YL)-ethylamine is realized when it is incorporated into larger, more complex molecules. Its primary amine serves as a versatile nucleophile for two of the most common transformations in medicinal chemistry: amide bond formation and reductive amination.
Application I: Amide Bond Formation in Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[11][12][13] Many kinase inhibitors feature a core heterocycle that binds to the ATP-binding site of the kinase, and this core is often functionalized with side chains that provide potency and selectivity. (R)-1-(2-Methyl-thiazol-4-YL)-ethylamine is an ideal building block for constructing such side chains.
A prominent example is its use in the synthesis of substituted 2,4-diaminopyrimidine derivatives, which are potent inhibitors of various kinases.
Protocol 4.1: Amide Coupling with a Carboxylic Acid
This protocol describes a standard amide coupling reaction using a common coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Reaction Setup: In an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid partner (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or DCM.
-
Activation: Add HATU (1.1 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution and stir for 15-30 minutes at room temperature. This step forms a highly reactive activated ester. The choice of HATU is strategic as it is highly efficient and known to minimize racemization of chiral centers adjacent to the carboxylic acid.
-
Amine Addition: Add a solution of (R)-1-(2-Methyl-thiazol-4-YL)-ethylamine (1.05 eq) in the same solvent to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring for completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude amide by flash column chromatography on silica gel.
Application II: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is used to introduce the ethylamine fragment onto a carbonyl-containing molecule.[11][14][15] This reaction is particularly useful for linking the building block to aldehydes or ketones present on a core scaffold.
Protocol 4.2: Reductive Amination with an Aldehyde
This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is well-suited for reductive aminations.
-
Reaction Setup: Dissolve the aldehyde-containing substrate (1.0 eq) and (R)-1-(2-Methyl-thiazol-4-YL)-ethylamine (1.1 eq) in a suitable solvent, typically a chlorinated solvent like 1,2-dichloroethane (DCE) or DCM.
-
Imine Formation: Add a small amount of acetic acid (0.1 eq) to catalyze the formation of the intermediate iminium ion. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. STAB is chosen for its mildness; it will selectively reduce the iminium ion in the presence of the unreacted aldehyde, minimizing side reactions.
-
Reaction: Stir at room temperature for 6-24 hours until the reaction is complete (monitored by LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.
Conclusion and Future Perspectives
This compound represents a quintessential building block for modern medicinal chemistry. It elegantly combines the desirable features of a stable, interactive heterocyclic core with a chiral, synthetically versatile amine handle. Its demonstrated utility in the synthesis of kinase inhibitors underscores its potential, but its application is by no means limited to this target class.
As drug discovery continues to explore complex chemical space, the demand for well-characterized, stereochemically pure, and versatile building blocks will only increase. The synthetic accessibility of both the racemic and enantiopure forms of this compound, coupled with its proven utility in robust and scalable chemical transformations, ensures its place as a valuable tool in the arsenal of medicinal chemists aiming to design the next generation of therapeutic agents. Future work will likely see this scaffold incorporated into molecules targeting a wider range of proteins, from GPCRs to epigenetic targets, further cementing its status as a privileged structure in drug design.
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
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Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ResearchGate. [Link]
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Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc. [Link]
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Thiazole: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including the capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, render it a "privileged scaffold" capable of interacting with a wide array of biological targets.[3][4] This versatility has led to the development of a multitude of thiazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6] Numerous FDA-approved drugs, such as the anticancer agent Dasatinib and the antiretroviral Ritonavir, feature the thiazole moiety, underscoring its clinical significance.[3][7] This guide provides a comprehensive overview of the thiazole core in drug discovery, delving into its fundamental chemistry, key synthesis methodologies, diverse therapeutic applications, and the causality behind experimental design. We will explore detailed protocols, structure-activity relationships (SAR), and the mechanistic insights that empower researchers to harness the full potential of this remarkable heterocycle.
The Thiazole Core: Physicochemical Properties and Strategic Importance
The thiazole ring's aromaticity and the presence of two heteroatoms (sulfur at position 1 and nitrogen at position 3) create a unique electronic landscape.[8] The nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzymes and receptors, while the sulfur atom can engage in various non-covalent interactions.[7] The ring itself is relatively stable and can be readily substituted at positions 2, 4, and 5, allowing for extensive chemical modification to fine-tune pharmacological properties.
The lipophilicity of thiazole derivatives, which is crucial for their ability to cross biological membranes, can be precisely modulated by the nature of these substituents.[9] This tunability is a key reason for the scaffold's success. For instance, the introduction of different groups can dramatically increase or decrease the IC₅₀ values of synthesized compounds against various cell lines, as demonstrated in numerous anticancer studies.[10]
Core Principles of Thiazole Bioactivity:
-
Hydrogen Bonding: The lone pair of electrons on the ring's nitrogen atom is a primary site for hydrogen bonding with amino acid residues in target proteins.
-
π-π Stacking: The aromatic nature of the thiazole ring facilitates stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
-
Coordination Chemistry: The heteroatoms can coordinate with metal ions in metalloenzymes, providing a mechanism for potent inhibition.
-
Scaffold Rigidity & Vectorial Display: The ring provides a rigid core from which substituents can be projected in specific vectors to probe the binding pockets of targets.
The logical relationship between the thiazole core and its derivatization potential for targeted therapy is a foundational concept in its application.
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Methodological & Application
Application Note & Protocol: High-Purity Isolation of 1-(2-Methyl-thiazol-4-YL)-ethylamine
For: Researchers, scientists, and drug development professionals.
Abstract
1-(2-Methyl-thiazol-4-YL)-ethylamine is a key building block in medicinal chemistry and materials science. The biological activity and material properties of its derivatives are critically dependent on the purity of this starting material. This document provides a comprehensive guide to the purification of this compound from a crude synthetic mixture. We will explore the underlying chemical principles and provide detailed, field-proven protocols for purification by flash column chromatography, recrystallization, and liquid-liquid extraction. This guide is designed to empower researchers to obtain this compound with the high degree of purity required for demanding applications.
Introduction: The Importance of Purity
The thiazole moiety is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The ethylamine substituent provides a crucial handle for further chemical modifications. Consequently, this compound serves as a foundational element in the synthesis of a wide array of biologically active molecules. Impurities from the synthesis, such as unreacted starting materials, by-products, or residual catalysts, can lead to ambiguous biological data, failed subsequent reactions, and challenges in characterization. Therefore, a robust and reliable purification protocol is not merely a suggestion but a necessity for reproducible and meaningful scientific outcomes.
Physicochemical Properties and Purification Strategy
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale for Purification Strategy |
| Molecular Weight | ~142.22 g/mol | Suitable for standard laboratory purification techniques. |
| Boiling Point | High (likely >200 °C at atm. pressure) | Distillation may require high vacuum and temperature, potentially leading to decomposition. Chromatography and crystallization are preferred. |
| Polarity | Polar | The thiazole ring and the primary amine contribute to its polarity. This suggests good solubility in polar organic solvents and dictates the choice of chromatographic conditions. |
| Basicity (pKa) | ~6-8 (for the ethylamine) | The primary amine is basic and can be protonated. This property is key for acid-base extraction and can lead to strong interactions with acidic silica gel during chromatography.[4][5] |
| Solubility | Likely soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Potentially sparingly soluble in non-polar solvents like hexanes. | A range of solvents can be explored for both chromatography and recrystallization. |
Based on these properties, a multi-step purification strategy is recommended. An initial acid-base liquid-liquid extraction can remove non-basic impurities. This is followed by a more rigorous purification step, either flash column chromatography or recrystallization, depending on the nature of the remaining impurities and the physical state of the crude product.
Purification Workflow
The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following diagram illustrates a general workflow and decision-making process.
Caption: A decision-tree for the purification of this compound.
Detailed Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Liquid-Liquid Extraction (Acid-Base Workup)
This technique is an excellent first step to remove neutral and acidic impurities.
-
Principle: The basic ethylamine group will be protonated in an acidic aqueous solution, rendering it water-soluble. Neutral and acidic impurities will remain in the organic phase and can be washed away. Subsequent basification of the aqueous layer will deprotonate the desired compound, allowing it to be extracted back into an organic solvent.
-
Step-by-Step Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Add 1 M hydrochloric acid (HCl) to the separatory funnel, shake vigorously, and allow the layers to separate. The volume of the aqueous acid should be sufficient to fully protonate the amine.
-
Drain the organic layer. This layer contains neutral and acidic impurities.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining organic-soluble impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 4 M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate) with stirring until the pH is >10.
-
Extract the now basic aqueous layer multiple times with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.
-
Protocol 2: Flash Column Chromatography
This is the most versatile method for purifying liquid or solid samples and for separating compounds with similar polarities.
-
Principle: The compound is adsorbed onto a stationary phase (typically silica gel) and eluted with a mobile phase (a solvent or mixture of solvents). Separation is achieved based on the differential partitioning of the components of the mixture between the stationary and mobile phases. For basic amines, the acidic nature of silica gel can cause peak tailing and product loss.[6] This can be mitigated by adding a small amount of a competing base to the mobile phase.
-
Step-by-Step Procedure:
-
Stationary Phase: Use standard flash-grade silica gel (40-63 µm).
-
Mobile Phase Selection (TLC analysis):
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5).
-
To counteract the basicity of the amine, add a small amount (0.5-1%) of triethylamine or ammonium hydroxide to the mobile phase. This will improve the peak shape and reduce tailing.
-
The ideal solvent system will give the desired product a retention factor (Rf) of ~0.3.
-
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase (or the non-polar component of the mobile phase).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: Step-by-step workflow for flash column chromatography.
Protocol 3: Recrystallization
If the crude product is a solid, recrystallization can be a highly effective method for achieving high purity.[7]
-
Principle: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution slowly cools, the desired compound crystallizes out, leaving the impurities in the solution. For basic compounds like aminothiazoles, acidic solvents can sometimes be used to form salts which may have better crystallization properties.[8]
-
Step-by-Step Procedure:
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a small amount of a single solvent and observe the solubility at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
Common solvents to test include ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use a minimal amount of solvent.
-
Hot Filtration (optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
-
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of the following analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified product should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Expected Result for Pure Sample |
| TLC | Qualitative purity check | A single spot. |
| HPLC | Quantitative purity analysis | A single major peak (e.g., >98% area). |
| ¹H and ¹³C NMR | Structural confirmation and purity | Signals consistent with the structure of this compound and no significant impurity signals. |
| MS (e.g., ESI-MS) | Molecular weight confirmation | A peak corresponding to the [M+H]⁺ ion. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Product streaks on TLC plate | Compound is interacting strongly with the acidic silica. | Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase. |
| Low recovery from chromatography | Compound is irreversibly adsorbed onto the silica gel. | Use a less acidic stationary phase like alumina, or increase the amount of amine additive in the mobile phase. |
| Product oils out during recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling solvent. Add a small amount of a seed crystal. |
| No crystals form upon cooling | The solution is not saturated, or the compound is an oil. | Evaporate some of the solvent to increase the concentration. If it is an oil, purify by chromatography. |
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Felton, J. S., Knize, M. G., Shen, N. H., Andresen, B. D., Bjeldanes, L. F., & Hatch, F. T. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 593(1-2), 197-204. [Link]
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Application Notes & Protocols: Characterizing 1-(2-Methyl-thiazol-4-YL)-ethylamine as a Potential Enzyme Inhibitor in Biochemical Assays
Abstract
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including the targeted inhibition of enzymes.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of 1-(2-Methyl-thiazol-4-YL)-ethylamine as a potential enzyme inhibitor. While specific inhibitory activities for this particular compound are not extensively documented, its structure is representative of a class of molecules with known bioactivity.[3] These application notes will therefore serve as a foundational protocol for screening and characterizing novel thiazole-containing small molecules against various enzyme classes. We will detail the principles of assay design, provide step-by-step protocols for common enzyme inhibition assays, and discuss data analysis and interpretation.
Introduction: The Thiazole Scaffold as a Privileged Structure in Enzyme Inhibition
Thiazole and its derivatives are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. This structural motif is found in a variety of natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] A significant portion of these biological activities can be attributed to the ability of thiazole-containing compounds to act as enzyme inhibitors.
The versatility of the thiazole ring allows for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity against specific enzyme targets. Derivatives of thiazole have been reported to inhibit a range of enzymes, including but not limited to:
-
Kinases: Involved in cell signaling pathways, making them key targets in oncology.[4]
-
Carbonic Anhydrases: Implicated in various physiological processes, including pH regulation and fluid balance.[5]
-
Histamine H3 Receptor Antagonists: While technically a receptor, its modulation involves ligand binding and functional inhibition, a key concept in drug action.[6]
-
11β-hydroxysteroid dehydrogenase type 1: A therapeutic target for metabolic syndrome and type 2 diabetes.[7]
Given this precedent, this compound (Figure 1) presents as a valuable candidate for screening campaigns to identify novel enzyme inhibitors.
Figure 1: Chemical Structure of this compound Caption: The structure of this compound, a thiazole derivative for enzyme inhibition screening.
General Principles of In Vitro Enzyme Inhibition Assays
The primary objective of an enzyme inhibition assay is to determine the concentration of a compound required to reduce the activity of a specific enzyme by 50%, known as the half-maximal inhibitory concentration (IC50). This value is a critical measure of the inhibitor's potency. The general workflow for such an assay is depicted in Figure 2.
Figure 2: General Workflow for an In Vitro Enzyme Inhibition Assay. Caption: A schematic representation of the key steps involved in a typical enzyme inhibition assay.
Experimental Protocols
The following are generalized protocols for screening this compound against two common classes of enzymes. These protocols should be optimized for the specific enzyme of interest.
Protocol 1: Kinase Inhibition Assay (e.g., VEGFR-2)
Kinases are a major class of enzymes targeted in drug discovery, particularly in oncology. Thiazole derivatives have shown inhibitory activity against kinases like VEGFR-2.[4] This protocol describes a common method for assessing kinase inhibition.
Materials:
-
This compound
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates (white, low-volume)
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these into the kinase assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound to the appropriate wells of the assay plate.
-
Add 5 µL of DMSO to the positive control wells (no inhibition).
-
Add 5 µL of a known inhibitor (e.g., Sorafenib for VEGFR-2) to the negative control wells.
-
-
Enzyme and Substrate Addition: Prepare a master mix of the kinase and its substrate in the assay buffer. Add 10 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer. Add 10 µL of the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., add 25 µL of ADP-Glo™ Reagent).
-
Data Analysis: Measure the luminescence signal on a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Carbonic Anhydrase Inhibition Assay
Carbonic anhydrases are metalloenzymes that are targets for various therapeutic areas. Thiazole derivatives have been identified as inhibitors of these enzymes.[5] This protocol is based on the esterase activity of carbonic anhydrase.
Materials:
-
This compound
-
Human carbonic anhydrase isoenzyme (e.g., hCA I or hCA II)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Assay buffer (e.g., Tris-SO4 buffer, pH 7.6)
-
96-well plates (clear, flat-bottom)
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution series in the assay buffer.
-
Assay Plate Setup:
-
Add 10 µL of the diluted compound to the assay wells.
-
Add 10 µL of the assay buffer with the corresponding DMSO concentration to the control wells.
-
-
Enzyme Addition: Add 70 µL of the carbonic anhydrase solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 20 µL of the p-NPA substrate solution to each well to start the reaction.
-
Signal Detection: Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a spectrophotometer. The rate of p-nitrophenol production is monitored.
-
Data Analysis: Calculate the initial reaction velocity (slope of the linear portion of the absorbance vs. time curve) for each well. Determine the percent inhibition for each compound concentration compared to the control. Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
Data Presentation and Interpretation
Quantitative data from enzyme inhibition assays should be presented clearly for easy comparison.
Table 1: Hypothetical IC50 Values for this compound against a Panel of Enzymes
| Enzyme Target | Assay Type | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| Kinase A | Luminescence | 5.2 | Staurosporine | 0.01 |
| Kinase B | Fluorescence | > 100 | Sunitinib | 0.05 |
| hCA I | Colorimetric | 25.8 | Acetazolamide | 0.2 |
| hCA II | Colorimetric | 12.1 | Acetazolamide | 0.015 |
| Protease C | FRET | > 100 | Bortezomib | 0.001 |
Mechanism of Inhibition Studies:
Should initial screening reveal significant inhibitory activity, further studies should be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically achieved by performing kinetic assays where the substrate concentration is varied in the presence of different fixed concentrations of the inhibitor. The data is then plotted using methods such as Lineweaver-Burk or Michaelis-Menten kinetics.
Figure 3: Simplified Representation of Enzyme Inhibition Mechanisms. Caption: Illustrates the binding events in competitive and non-competitive inhibition.
Troubleshooting
-
High Variability: Ensure proper mixing and accurate pipetting. Check for compound precipitation at high concentrations.
-
No Inhibition Observed: The compound may not be an inhibitor for the chosen target. Verify the activity of the enzyme with a known inhibitor. The compound may not be soluble in the assay buffer.
-
Inconsistent IC50 Values: Ensure the enzyme concentration and incubation times are consistent between experiments. The reaction should be in the linear range.
Conclusion
This compound represents a valuable starting point for screening campaigns aimed at discovering novel enzyme inhibitors. The protocols outlined in this document provide a robust framework for the initial characterization of this and other thiazole-containing compounds. By systematically evaluating its effects on a panel of enzymes and delving into the mechanism of action for any confirmed hits, researchers can uncover new therapeutic leads and further elucidate the biological roles of this important chemical scaffold.
References
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Walczyński, K., et al. (2010). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazines. European Journal of Medicinal Chemistry, 45(5), 1897-1904. [Link]
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Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Farmatsevtychnyi Zhurnal, 77(1), 58-67. [Link]
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Gül, H. İ., et al. (2024). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silco Potentials. Crystal Growth & Design. [Link]
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Abdel-Aziz, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7305. [Link]
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Demirbas, A., et al. (2009). Synthesis of some new 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives and investigation of their antimicrobial activities. European journal of medicinal chemistry, 44(7), 2896–2903. [Link]
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Al-Ostath, A., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Reviews Letters, 8, 720-740. [Link]
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Meissner, A., et al. (2013). A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino] -... Acta Crystallographica Section E, E76(Pt 12), o1255. [Link]
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Iacob, A.-C., et al. (2023). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2023(2), M1639. [Link]
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The Good Scents Company. 2-acetyl-4-methyl thiazole. [Link]
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Alang, G., et al. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 3(4), 313-318. [Link]
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Szałaj, N., et al. (2015). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly, 146(11), 1845–1853. [Link]
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PubChem. O-1,3-Benzothiazol-2-yl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanethioate. [Link]
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Application Notes and Protocols for the Biological Screening of 1-(2-Methyl-thiazol-4-YL)-ethylamine
Abstract
This document provides a comprehensive guide for the initial biological characterization of the novel compound, 1-(2-Methyl-thiazol-4-YL)-ethylamine. The thiazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Given the privileged nature of this scaffold, a systematic and multi-tiered screening approach is recommended to elucidate the pharmacological profile of this specific derivative. This guide details a strategic workflow, from initial broad-based phenotypic assays to more focused target-class screening and subsequent hit validation, providing researchers in drug discovery and development with the necessary protocols to effectively assess the therapeutic potential of this compound.
Introduction: The Thiazole Scaffold as a Foundation for Diverse Bioactivity
The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen, which serves as a cornerstone in medicinal chemistry.[5] Its derivatives are known to engage a wide spectrum of biological targets, leading to a variety of therapeutic applications.[6][7] The 2-aminothiazole substructure, in particular, is a recurring motif in compounds with demonstrated anticancer, antioxidant, antimicrobial, and anti-inflammatory activities.[1][2] Therefore, a new derivative such as this compound warrants a comprehensive screening cascade to uncover its potential biological functions.
This application note is structured to guide the researcher through a logical progression of experiments, beginning with broad assessments of cytotoxicity and general bioactivity, and then proceeding to more specific investigations into its effects on key drug target classes, such as G-protein coupled receptors (GPCRs) and kinases. This tiered approach ensures a cost-effective and scientifically rigorous evaluation of the compound's potential.
Preliminary Characterization and Handling
Prior to initiating biological screening, it is crucial to characterize the test compound, this compound, for purity and solubility. The molecular weight of the compound is 142.23 g/mol .[8] A stock solution of the compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). The final concentration of DMSO in the assays should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts. For safety and handling, it is important to consult the Safety Data Sheet (SDS) for any known hazards associated with the compound or similar structures.[9][10]
Tier 1: Initial Broad-Spectrum Biological Assessment
The initial screening phase is designed to provide a general overview of the compound's biological activity profile. This includes assessing its general cytotoxicity, and its potential as an antimicrobial or antioxidant agent, which are common activities for thiazole derivatives.[1][2]
General Cell Viability and Cytotoxicity Assay
This protocol determines the concentration range at which this compound affects cell viability. This is a critical first step to identify appropriate concentration ranges for subsequent cell-based assays and to flag any potential for overt toxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., HepG2, HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound dilutions to the cells over a wide concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Description |
| Cell Lines | HepG2 (liver carcinoma), HCT-116 (colon carcinoma), MCF-7 (breast carcinoma) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM - 100 µM |
| Incubation Time | 48 - 72 hours |
| Readout | Absorbance at 570 nm |
Antimicrobial Activity Screening
Given that many thiazole derivatives exhibit antimicrobial properties, a preliminary screen against common bacterial and fungal strains is warranted.[3][11]
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and a fungal strain (Candida albicans).
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Tier 2: Focused Target-Class Screening
Based on the established pharmacology of the thiazole scaffold, a logical next step is to investigate the interaction of this compound with major drug target classes, such as G-protein coupled receptors (GPCRs) and protein kinases.
GPCR Activation Screening
GPCRs are a large family of transmembrane receptors that are common drug targets.[12] Cell-based reporter assays are a robust method for screening for GPCR agonists or antagonists.[13][14]
Principle: A common approach is to use a cell line engineered to express a specific GPCR and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a downstream signaling pathway of the GPCR (e.g., CRE for Gs-coupled receptors, SRE for Gq-coupled receptors).[15]
Protocol:
-
Cell Maintenance: Culture a commercially available GPCR reporter cell line (e.g., from Thermo Fisher Scientific or Indigo Biosciences) according to the vendor's instructions.
-
Agonist Mode Screening:
-
Seed the cells in a 96-well plate.
-
Add this compound at a fixed concentration (e.g., 10 µM).
-
Incubate for a period sufficient to allow for reporter gene expression (typically 6-24 hours).
-
Measure the reporter gene activity (e.g., luminescence for luciferase).
-
An increase in signal compared to the vehicle control suggests potential agonist activity.[16]
-
-
Antagonist Mode Screening:
-
Seed the cells in a 96-well plate.
-
Pre-incubate the cells with this compound (e.g., 10 µM).
-
Add a known agonist for the specific GPCR at a concentration that elicits a submaximal response (EC80).
-
Incubate and measure the reporter gene activity.
-
A decrease in the agonist-induced signal suggests potential antagonist activity.[17][18]
-
A promising follow-up for GPCR "hits" is a calcium mobilization assay, which is a direct measure of Gq-coupled GPCR activation.[16]
Experimental Workflow for GPCR Screening
Caption: GPCR screening workflow for agonist and antagonist modes.
Kinase Inhibitor Screening
Protein kinases are another major class of drug targets, and many small molecule inhibitors target these enzymes.[5][19] High-throughput screening methods are well-established for identifying kinase inhibitors.[20][21]
Principle: A common method is a fluorescence-based assay that measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption indicates kinase inhibition.
Protocol:
-
Reaction Setup: In a 384-well plate, combine a purified kinase, its specific substrate, and ATP.
-
Compound Addition: Add this compound at a fixed concentration (e.g., 10 µM). Include a known kinase inhibitor as a positive control.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that produces a fluorescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: A higher fluorescence signal compared to the vehicle control indicates inhibition of the kinase.
High-Throughput Kinase Screening Logic
Caption: Logic diagram for a fluorescence-based kinase inhibitor screen.
Tier 3: Hit Confirmation and Characterization
Any "hits" identified in Tier 2 screening should be subjected to further validation to confirm their activity and determine their potency.
Dose-Response Analysis
For any confirmed hits, a full dose-response curve should be generated to determine the EC50 (for agonists) or IC50 (for antagonists/inhibitors). This involves testing the compound over a range of concentrations (typically 8-12 points) in the relevant assay.
Selectivity Profiling
To assess the selectivity of the compound, it should be tested against a panel of related targets. For example, a GPCR agonist should be tested against other GPCRs, and a kinase inhibitor should be profiled against a panel of different kinases. This helps to identify off-target effects and provides insights into the compound's mechanism of action.
Conclusion
The experimental framework outlined in this application note provides a systematic and resource-efficient strategy for the initial biological evaluation of this compound. By leveraging the known pharmacological landscape of the thiazole scaffold, this tiered approach enables researchers to rapidly identify promising biological activities and prioritize this novel compound for further, more in-depth preclinical development. The self-validating nature of progressing from broad phenotypic screens to specific target-based assays, followed by dose-response and selectivity profiling, ensures a high degree of confidence in the generated data.
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Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]
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Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
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Martin, S.S., & Lindsley, C.W. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2513, 239-251. [Link]
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Varghese, S., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Combinatorial Science, 22(10), 493-513. [Link]
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Abdel-Wahab, B.F., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 525. [Link]
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Varghese, S., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed, 32909801. [Link]
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Li, Y., et al. (2018). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 23(11), 2779. [Link]
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Staus, D.P., et al. (2016). Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists. ACS Chemical Biology, 11(10), 2749-2758. [Link]
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El-Sayed, N.N.E., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]
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Hauser, A.S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5418. [Link]
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INDIGO Biosciences. (n.d.). GPCR Signaling Assays. INDIGO Biosciences. [Link]
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Gomaa, A.M., et al. (2020). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 25(18), 4235. [Link]
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Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]
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European Chemicals Agency. (n.d.). Substance Information: Reaction mass of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-2H-isothiazol-3-one. ECHA. [Link]
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Staus, D.P., et al. (2016). Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists. PubMed, 27459141. [Link]
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Tran, N.M.A., et al. (2015). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(1), 1-11. [Link]
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Varghese, S., et al. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]
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Ayimbila, S., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]
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Capot Chemical. (2026). MSDS of 2-(4-Phenyl-thiazol-2-YL)-ethylamine. Capot Chemical. [Link]
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de Souza, A.C.S., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 9, 1024623. [Link]
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Nevagi, R.J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
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She, F., et al. (2023). Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139. ResearchGate. [Link]
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Kim, D., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 281-288. [Link]
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Le, T.M., et al. (2024). Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity. bioRxiv. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Methyl-thiazol-4-YL)-ethylamine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methyl-thiazol-4-YL)-ethylamine. Here, we address common challenges and provide in-depth, field-proven insights to help you overcome side reactions, optimize yields, and ensure the highest purity of your target compound.
I. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound, offering a foundational understanding of the key aspects of this process.
Q1: What are the primary synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are reductive amination of the corresponding ketone, 1-(2-methylthiazol-4-yl)ethanone, and the Leuckart reaction .
-
Reductive Amination: This is a versatile and widely used method that involves the reaction of a ketone with an amine source to form an intermediate imine, which is then reduced to the desired amine.[1] For the synthesis of a primary amine like the target molecule, ammonia or an ammonia source such as ammonium acetate is typically used.
-
Leuckart Reaction: This classic method involves the reductive amination of ketones using ammonium formate or formamide as both the ammonia source and the reducing agent.[2][3] It is a one-pot reaction that is often carried out at elevated temperatures.
Q2: What are the most common side reactions to be aware of during these syntheses?
A2: The primary side reactions of concern are:
-
Formation of Secondary and Tertiary Amines: In reductive amination, the newly formed primary amine can react further with the starting ketone to form a secondary amine, which can then react again to form a tertiary amine.
-
Hydrolysis of the Imine Intermediate: The imine intermediate is susceptible to hydrolysis back to the starting ketone, especially in the presence of water.
-
Over-reduction: Depending on the reducing agent and reaction conditions, the thiazole ring itself could potentially be reduced, although this is less common under standard reductive amination conditions.
-
Formation of N-formyl derivative: In the Leuckart reaction, the formation of the N-formyl derivative of the target amine is a common byproduct that requires a subsequent hydrolysis step for removal.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. A typical mobile phase for this class of compounds could be a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate, with a small amount of a basic modifier such as triethylamine to prevent streaking of the amine product. The disappearance of the starting ketone (which is typically more non-polar) and the appearance of the amine product (which is more polar and will have a lower Rf value) are key indicators of reaction progression.
Q4: Is this compound chiral?
A4: Yes, the molecule contains a stereocenter at the carbon atom bearing the amino group. Therefore, the synthesis will produce a racemic mixture of two enantiomers unless a chiral auxiliary or a stereoselective method is employed.
II. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section provides a detailed, question-and-answer-style troubleshooting guide to address specific issues you may encounter during your experiments.
A. Low Yield and Incomplete Conversion
Q: My reaction has stalled, and I have a significant amount of unreacted 1-(2-methylthiazol-4-yl)ethanone. What are the likely causes and how can I fix this?
A: Incomplete conversion is a common issue that can often be traced back to several factors. Here's a systematic approach to troubleshooting:
-
Check Your Reagents:
-
Ammonia Source: If you are using ammonia gas, ensure a continuous and sufficient flow. For ammonia solutions, be aware that their concentration can decrease over time. When using ammonium acetate, ensure it is of high quality and dry, as moisture can hinder the reaction.
-
Reducing Agent: The activity of hydride reducing agents like sodium borohydride and sodium cyanoborohydride can be compromised by improper storage. Use a freshly opened bottle or a properly stored reagent.
-
Solvent: Ensure your solvent is anhydrous, as water can hydrolyze the imine intermediate back to the starting ketone.
-
-
Optimize Reaction Conditions:
-
Temperature: For reductive amination, the initial imine formation may benefit from gentle heating (e.g., 40-50 °C). However, the reduction step is typically carried out at a lower temperature (0 °C to room temperature) to minimize side reactions. For the Leuckart reaction, higher temperatures (160-180 °C) are generally required.[3]
-
pH: The formation of the imine is acid-catalyzed. If you are not using an ammonium salt, the addition of a catalytic amount of a weak acid like acetic acid can be beneficial. However, a pH that is too low can protonate the ammonia, making it non-nucleophilic. A pH range of 6-7 is often optimal for imine formation.
-
-
Consider the Equilibrium: Imine formation is a reversible reaction. To drive the equilibrium towards the product, you can:
-
Use a large excess of the ammonia source.
-
Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
B. Formation of Impurities and Side Products
Q: My TLC plate shows multiple spots in addition to my desired product. What are these impurities and how can I minimize them?
A: The presence of multiple spots on your TLC plate is a clear indication of side reactions. Here are the most likely culprits and how to address them:
-
Secondary and Tertiary Amine Formation:
-
Cause: The primary amine product is nucleophilic and can react with the starting ketone in the same way as ammonia, leading to the formation of secondary and tertiary amines.
-
Solution:
-
Use a large excess of the ammonia source: This will outcompete the primary amine product for reaction with the ketone.
-
Control the stoichiometry: Adding the reducing agent portion-wise can help to reduce the imine as it is formed, minimizing the concentration of the primary amine available to react further.
-
-
-
Alcohol Byproduct (1-(2-methylthiazol-4-yl)ethanol):
-
Cause: The reducing agent can directly reduce the starting ketone to the corresponding alcohol. This is more likely with stronger reducing agents or if the imine formation is slow.
-
Solution:
-
Use a milder reducing agent: Sodium cyanoborohydride (NaBH₃CN) is generally preferred over sodium borohydride (NaBH₄) for reductive aminations because it is less reactive towards ketones at neutral pH.[1]
-
Ensure efficient imine formation: Optimize the conditions for imine formation (see section A) before adding the reducing agent.
-
-
-
N-formyl Byproduct (in Leuckart Reaction):
-
Cause: The Leuckart reaction often produces the N-formylated amine as the primary product.[2]
-
Solution: The N-formyl group can be removed by acid or base-catalyzed hydrolysis. Refluxing the crude product with aqueous HCl or NaOH followed by extraction will yield the desired primary amine.
-
Below is a diagram illustrating the main reaction pathway and potential side reactions in the reductive amination of 1-(2-methylthiazol-4-yl)ethanone.
Caption: Reaction scheme for the synthesis of this compound, highlighting potential side products.
C. Purification Challenges
Q: I'm having difficulty purifying my product by column chromatography. It's streaking on the TLC plate and I'm getting poor separation. What can I do?
A: Amines are basic and can interact strongly with the acidic silica gel, leading to streaking and poor separation. Here are some proven strategies to improve your column chromatography:
-
Pre-treat your silica gel: You can neutralize the acidic sites on the silica gel by preparing your slurry in a solvent system that contains a small amount of a volatile base, such as 1-2% triethylamine or ammonia solution in your eluent.
-
Optimize your eluent system:
-
Start with a less polar eluent and gradually increase the polarity. A common gradient for this type of compound might be from 100% dichloromethane (DCM) to a mixture of DCM and methanol.
-
Adding a small amount of triethylamine (0.5-1%) to your eluent throughout the chromatography run will help to prevent streaking.
-
-
Consider an alternative stationary phase: If silica gel continues to give poor results, consider using alumina (basic or neutral) or a reverse-phase C18 column for your purification.
The following table summarizes common troubleshooting scenarios and their solutions:
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | Inactive reagents, presence of water, sub-optimal temperature or pH. | Check reagent quality, use anhydrous solvents, optimize temperature and pH for imine formation. Use a dehydrating agent. |
| Formation of Secondary/Tertiary Amines | Primary amine product reacting with starting ketone. | Use a large excess of the ammonia source. Add the reducing agent portion-wise. |
| Formation of Alcohol Byproduct | Direct reduction of the starting ketone. | Use a milder reducing agent like NaBH₃CN. Ensure efficient imine formation before reduction. |
| Streaking on TLC / Poor Column Separation | Interaction of the basic amine with acidic silica gel. | Add a small amount of triethylamine or ammonia to the eluent. Use a different stationary phase like alumina. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.
Protocol 1: Reductive Amination using Ammonium Acetate and Sodium Cyanoborohydride
This protocol is a reliable method for the synthesis of this compound.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-methylthiazol-4-yl)ethanone (1.0 eq), ammonium acetate (10 eq), and anhydrous methanol.
-
Stir the mixture at room temperature for 30 minutes to dissolve the solids.
-
-
Imine Formation:
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the formation of the imine by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction by slowly adding 1M HCl until the gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Make the aqueous solution basic (pH > 10) by adding 2M NaOH.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient eluent system of dichloromethane/methanol with 1% triethylamine.
-
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation with Tartaric Acid
This protocol describes a classical method for separating the enantiomers of the racemic amine product.[4][5]
-
Salt Formation:
-
Dissolve the racemic this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol or methanol).
-
In a separate flask, dissolve a chiral resolving agent such as L-(+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator overnight to facilitate crystallization of the diastereomeric salt.
-
-
Fractional Crystallization:
-
Collect the crystals by filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer. The salt can be recovered from the mother liquor and recrystallized to improve its purity.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water and make the solution basic (pH > 10) with a strong base like NaOH.
-
Extract the free amine with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
The following diagram illustrates the workflow for chiral resolution.
Caption: Workflow for the chiral resolution of this compound using a chiral resolving agent.
IV. References
-
Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). ResearchGate. [Link]
-
Chromatography and Separation. Biocompare. [Link]
-
A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents.
-
Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-Triazol-4-yl)thiazoles. PubMed Central. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PubMed Central. [Link]
-
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. MDPI. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
The Leuckart Reaction: A Study of the Mechanism. Sciencemadness. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3. ResearchGate. [Link]
-
Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Organic Chemistry Portal. [Link]
-
THE MECHANISM OF THE LEUCKART REACTION. UFDC Image Array 2. [Link]
-
Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl. ResearchGate. [Link]
-
Isothiourea Catalysed Dynamic Kinetic Resolution with Shubham Agrawal. YouTube. [Link]
-
Chiral Resolution Screening. Onyx Scientific. [Link]
-
Resolution of P-Heterocycles with Tartaric Acid Derivatives. ResearchGate. [Link]
-
The Leuckart Reaction. ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. Rasayan Journal of Chemistry. [Link]
-
In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Lirias. [Link]
-
Synthesis, biological evaluationand molecular docking of newtriphenylamine-linked pyridine, thiazoleand pyrazole analogues as anticancer agents. ResearchGate. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
-
Leuckart Reaction: Mechanism and Yields. Scribd. [Link]Yields)
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- 3. scribd.com [scribd.com]
- 4. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Synthesis of 1-(2-Methyl-thiazol-4-YL)-ethylamine Derivatives
Welcome to the technical support center for the synthesis and optimization of 1-(2-Methyl-thiazol-4-YL)-ethylamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmaceutical building block.[1][2] Here, we address common challenges encountered during synthesis, providing in-depth, scientifically grounded solutions and detailed experimental protocols.
The primary and most versatile route to this class of compounds is the reductive amination of the corresponding ketone, 4-acetyl-2-methylthiazole.[3][4][5] This guide will focus on troubleshooting and optimizing this key transformation.
General Reaction Scheme: Reductive Amination
The synthesis of this compound is typically achieved via the reductive amination of 4-acetyl-2-methylthiazole with an amine source, such as ammonia or ammonium acetate, in the presence of a reducing agent.
Sources
Technical Support Center: Synthesis of 1-(2-Methyl-thiazol-4-YL)-ethylamine
Welcome to the technical support center for the synthesis of 1-(2-Methyl-thiazol-4-YL)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the integrity of your synthesis and the purity of your final product.
I. Overview of the Synthetic Pathway
The most common and logical synthetic route to this compound proceeds in two key stages:
-
Hantzsch Thiazole Synthesis: Formation of the key intermediate, 2-methyl-4-acetylthiazole, from thioacetamide and 3-chloro-2,4-pentanedione.
-
Reductive Amination: Conversion of 2-methyl-4-acetylthiazole to the target primary amine, this compound, using an ammonia source and a reducing agent.
This guide is structured to address potential issues in each of these stages.
Technical Support Center: Resolving Poor Solubility of 1-(2-Methyl-thiazol-4-YL)-ethylamine in Assays
Welcome to the technical support center for 1-(2-Methyl-thiazol-4-YL)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common solubility challenges encountered during in vitro and in vivo experimental workflows. Our goal is to equip you with the scientific rationale and practical protocols to ensure the reliable and reproducible use of this compound in your assays.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a primary amine with a heterocyclic thiazole core. Its solubility is fundamentally governed by the protonation state of the ethylamine group, making it pH-dependent. At physiological pH, a significant portion of the molecules will be protonated, which generally enhances aqueous solubility. However, in neutral or basic buffers, or at high concentrations, the uncharged form can predominate, leading to precipitation.
This basic nature is the key to resolving its solubility. By controlling the pH of your solutions, you can control the ionization state of the molecule and, consequently, its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What should I do?
This is a common issue known as "antisolvent precipitation." The compound is soluble in the organic solvent (DMSO) but crashes out when introduced to the aqueous buffer where its solubility is much lower.
-
pH of the Assay Buffer: If your buffer pH is neutral or alkaline (pH ≥ 7.4), the ethylamine group is less likely to be protonated, reducing its aqueous solubility.
-
Final Compound Concentration: The desired final concentration in the assay may exceed the compound's intrinsic aqueous solubility.
-
Buffer Composition: High ionic strength or the presence of certain salts in your buffer can sometimes decrease the solubility of small molecules through the "salting-out" effect[7].
The most effective way to solubilize this compound is to ensure it remains in its protonated, charged form. This is achieved by preparing it in an acidic solution.
Experimental Protocol: Preparation of an Acidic Stock Solution
-
Prepare a 10 mM stock solution in 10-20 mM HCl.
-
Weigh the required amount of this compound.
-
Add the appropriate volume of 10-20 mM HCl to achieve a 10 mM concentration.
-
Vortex or sonicate until fully dissolved. The solution should be clear.
-
-
Serially dilute this acidic stock into your assay buffer.
-
This method ensures that the compound is introduced to the final assay in its soluble, protonated form.
-
The small volume of the acidic stock should not significantly alter the pH of your final assay buffer. Always perform a pH check of the final assay solution to confirm.
-
Causality: By preparing the stock in a dilute acid, you are leveraging the Henderson-Hasselbalch equation.[8][9][10] At a pH at least 2 units below the pKa of the ethylamine group, the compound will be >99% in its protonated, and therefore more water-soluble, form.
FAQ 2: I cannot alter the pH of my assay. What are my other options?
If your experimental system is sensitive to pH changes, you can explore the use of co-solvents or solubility-enhancing excipients.
Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Recommended Co-solvents for Biological Assays:
| Co-solvent | Typical Starting Concentration in Final Assay | Maximum Tolerated Concentration (Cell-based Assays) | Notes |
| DMSO | 0.1% | 0.5 - 1% (cell line dependent)[5][11][12] | Most common, but can have biological effects. |
| Ethanol | 0.1% | ~0.5%[4] | Can be more cytotoxic than DMSO for some cell lines. |
| PEG 400 | 0.5% | Up to 1% | Generally well-tolerated. |
| NMP | 0.1% | ~0.5% | A less common but effective alternative. |
Experimental Protocol: Co-solvent Screening
-
Prepare a high-concentration stock solution of this compound in 100% of each co-solvent you wish to test (e.g., 100 mM in DMSO, 100 mM in Ethanol).
-
Perform serial dilutions of each stock into your assay buffer to determine the highest concentration that remains in solution.
-
Visually inspect for precipitation immediately after dilution and after a time course relevant to your assay duration (e.g., 1h, 4h, 24h) at the assay temperature.
-
Crucially, run a vehicle control with the same final concentration of the co-solvent alone to ensure it does not affect your assay readout.
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their apparent aqueous solubility.[13][14][15]
Experimental Protocol: Using Cyclodextrins
-
Select a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for a wide range of compounds.
-
Prepare a stock solution of the cyclodextrin in your assay buffer. A 10-50 mM stock is a good starting point.
-
Add this compound to the cyclodextrin solution and stir or sonicate until dissolved.
-
Perform your assay dilutions from this cyclodextrin-containing stock.
FAQ 3: My compound dissolves initially but then precipitates in the assay plate during incubation. How can I prevent this?
This phenomenon can be due to several factors, including changes in temperature, evaporation, or interactions with media components.
-
Evaporation: Evaporation from the wells of a multi-well plate, especially the outer wells, can concentrate the compound beyond its solubility limit.[16]
-
Solution: Use plate sealers, ensure proper incubator humidification, and consider leaving the outer wells filled with sterile water or buffer.
-
-
Temperature Stability: The solubility of a compound can be temperature-dependent. A compound that is soluble at room temperature may precipitate at 37°C.
-
Interactions with Media Components: In cell-based assays, the compound may interact with proteins or other components in the culture medium, leading to precipitation.[11]
-
Solution: If using serum, consider reducing the serum concentration or using a serum-free medium for the duration of the compound treatment, if your cells can tolerate it.
-
Best Practices for Stock Solution Preparation and Storage
-
Always use high-purity solvents.
-
Prepare stock solutions at a concentration that is at least 100-fold higher than the highest concentration to be used in the assay. This minimizes the amount of solvent transferred to the assay.[20][21][22][23][24][25]
-
Store stock solutions in glass vials with Teflon-lined screw caps to prevent solvent evaporation and contamination. [26]
-
For pH-sensitive compounds like this compound, storing acidic stock solutions at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[8][27][28]
References
-
Rowan. (n.d.). Rowan: Free Online pKa Prediction. Rowan Scientific. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 2.5: Preparing Solutions. Retrieved from [Link]
-
ResearchGate. (2022, July 17). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylthiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2020). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Retrieved from [Link]
-
University of Washington. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
-
ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? Retrieved from [Link]
-
National Institutes of Health. (2021). Nuisance compounds in cellular assays. PMC. Retrieved from [Link]
-
A3P. (n.d.). Packaging - How to store highly sensitive drugs? Functional coatings. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]
-
Quora. (2023, February 26). What is the pKa value of ethylamine and aniline? Retrieved from [Link]
-
YouTube. (2025, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex. Retrieved from [Link]
-
MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]
-
The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (2022, September 30). FORMULATING β-CYCLODEXTRIN INCLUSION COMPLEXES FOR SOLUTION STABILITY ENHANCEMENT OF GRISEOFULVIN. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Methylthiazole (CAS 3581-87-1). Retrieved from [Link]
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
-
The Chemistry Blog. (2024, July 17). How To Make A Standard Solution. Retrieved from [Link]
-
Reddit. (2024, September 10). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Retrieved from [Link]
-
YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]
-
Ovid. (2012). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2010). PREPARATION AND CHARACTERIZATION OF ZAFIRLUKAST- β-CYCLODEXTRIN COMPLEXES USING SOLID DISPERSION TECHNIQUES. Retrieved from [Link]
-
ResearchGate. (2015, November 24). How do I avoid crystallized compounds during cell assays with longer incubation times? Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
MDPI. (2022). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Retrieved from [Link]
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Lab Manager. (2025, October 7). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link]
-
Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethylamine. Retrieved from [Link]
-
National Institutes of Health. (2018). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC. Retrieved from [Link]
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]
-
Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-acetyl-4-methyl thiazole. Retrieved from [Link]
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- 5. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 6. pKa Prediction | Rowan [rowansci.com]
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minimizing degradation of 1-(2-Methyl-thiazol-4-YL)-ethylamine during storage
Welcome to the dedicated technical support guide for 1-(2-Methyl-thiazol-4-YL)-ethylamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound in your experiments. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions based on the fundamental principles of organic chemistry and extensive experience with heterocyclic amines.
Compound Profile: At a Glance
A quick reference for the key properties of this compound.
| Property | Value | Source |
| Chemical Name | 2-(2-Methyl-1,3-thiazol-4-yl)ethanamine | [1] |
| Synonyms | 4-Thiazoleethanamine, 2-methyl- | [1] |
| Molecular Formula | C₆H₁₀N₂S | [1] |
| Molecular Weight | 142.22 g/mol | [1] |
| CAS Number | 165115-15-1 | [1] |
| Appearance | Varies (Typically a liquid or low-melting solid) | - |
| Purity (Typical) | ≥97% | [1] |
Section 1: Frequently Asked Questions (FAQs)
Direct answers to the most common questions regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for this compound? A: For maximum shelf-life, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. The use of an amber glass bottle is highly recommended to prevent photodegradation.[1] For long-term storage (months to years), storing under an inert atmosphere (e.g., Argon or Nitrogen) is best practice.
Q2: Why is an inert atmosphere recommended? A: The primary ethylamine moiety is nucleophilic and basic, making it susceptible to two main atmospheric reactions:
-
Oxidation: Atmospheric oxygen can lead to the formation of various oxidation byproducts, including imines and, eventually, cleavage products.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO₂ to form carbamate salts. This process is often reversible but introduces impurities into your sample. Blanketing the container with an inert gas displaces both oxygen and CO₂, preventing these degradation pathways.[2]
Q3: My sample has turned yellow/brown. Is it still usable? A: Discoloration is a common visual indicator of degradation. While minor color change might not significantly impact some applications, a noticeable shift to yellow or brown strongly suggests the formation of impurities, likely through oxidation. We highly recommend re-analyzing the sample's purity via HPLC or another suitable analytical method before use. If purity has dropped significantly, the sample should be discarded or repurified.
Q4: Can I store this compound in a freezer (-20°C)? A: While lower temperatures generally slow degradation, you must consider the compound's physical state. If it is a liquid that freezes at -20°C, repeated freeze-thaw cycles can introduce moisture from atmospheric condensation each time the container is opened. This moisture can facilitate hydrolytic degradation of the thiazole ring, albeit slowly. If you choose to freeze the compound, we recommend aliquoting it into smaller, single-use vials to minimize freeze-thaw cycles and moisture exposure.
Q5: What materials are incompatible with this compound? A: As a primary amine, this compound is a base and a nucleophile. It should be stored away from:
-
Strong Acids and Acid Chlorides: Reacts vigorously in an acid-base reaction.
-
Strong Oxidizing Agents: Can lead to rapid and uncontrolled degradation.[3][4]
-
Aldehydes and Ketones: Can form imines, introducing impurities.
-
Plastics containing leachable components: Use high-quality, chemically resistant containers like amber glass or Teflon-lined caps.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical workflow for diagnosing and resolving them.
Logical Troubleshooting Workflow
This diagram outlines the decision-making process when degradation is suspected.
Caption: A workflow for troubleshooting suspected compound degradation.
Problem 1: A previously reliable lot of the compound is now yielding inconsistent or failed experimental results.
-
Underlying Cause: This is a classic sign of reduced purity due to chemical degradation. The active concentration of the starting material is lower than expected, or newly formed impurities are interfering with your reaction.
-
Troubleshooting Steps:
-
Cease Use: Immediately quarantine the suspected lot to prevent further failed experiments.
-
Purity Re-analysis: Perform a quantitative purity analysis. HPLC with a UV detector is the most common and effective method.[5][6] Compare the resulting chromatogram and purity value against the Certificate of Analysis (CoA) that came with the compound. Look for new peaks (impurities) and a decreased area of the main peak.
-
Review Storage History: Was the vial left on the bench? Was the cap properly sealed? How many times has it been opened? This helps identify the root cause of the degradation (e.g., air exposure, temperature fluctuation).
-
Resolution: If purity has fallen below your experimental tolerance, acquire a new, unopened lot of the material.
-
Problem 2: The compound, which was a colorless/pale yellow liquid, is now dark brown and has a stronger, acrid smell.
-
Underlying Cause: Significant oxidation and potentially polymerization have occurred. The dark color is due to the formation of highly conjugated chromophores, a common result of amine oxidation. The change in odor indicates the formation of new, volatile degradation products.
-
Troubleshooting Steps:
-
Safety First: Handle the material in a well-ventilated fume hood. The degradation products may be more hazardous than the parent compound.
-
Do Not Use: Do not attempt to use the material for any experiment. The impurity profile is unknown and likely complex.
-
Dispose Properly: The compound should be disposed of according to your institution's hazardous waste protocols.[7]
-
Preventive Action: Review your storage procedures. This level of degradation typically results from prolonged exposure to air and/or light at ambient or elevated temperatures. Ensure all users are trained on proper handling (e.g., flushing with inert gas before sealing).
-
Section 3: Key Degradation Pathways
Understanding the chemical liabilities of this compound is crucial for preventing degradation. The primary points of instability are the ethylamine side chain and the electron-rich thiazole ring.
Caption: Potential degradation pathways for this compound.
-
Oxidation: The lone pair of electrons on the primary amine is susceptible to oxidation, forming N-oxides or imine intermediates which can further react or polymerize. This is accelerated by heat and the presence of trace metals.
-
Photodegradation: Thiazole rings, especially those with aryl substituents, can be susceptible to photo-oxygenation.[8] Exposure to light, particularly UV, can generate singlet oxygen which may react with the thiazole ring in a Diels-Alder type cycloaddition, leading to an unstable endoperoxide that rapidly rearranges and cleaves the ring structure.[8]
-
Reaction with CO₂: A common and often overlooked pathway where the basic amine reacts with acidic CO₂ from the air to form a solid carbamate salt impurity.
Section 4: Technical Protocols
Protocol 4.1: Recommended Storage and Handling Procedure
This protocol ensures the compound's stability by minimizing exposure to destabilizing factors.
Materials:
-
Vial of this compound in an amber glass bottle.
-
Source of dry inert gas (Argon or Nitrogen) with a regulator and needle adapter.
-
Syringes and needles for liquid transfer.
-
Parafilm or a secure cap liner.
-
Refrigerator (2-8°C).
Procedure:
-
Equilibration: Before opening for the first time, allow the container to warm to room temperature in a desiccator. This prevents moisture condensation on the cold compound.
-
Inert Atmosphere: Pierce the vial's septum with a needle connected to the inert gas line and a second "vent" needle.
-
Purge: Gently flush the vial's headspace with the inert gas for 30-60 seconds to displace air. Remove the vent needle first, then the gas inlet needle to maintain a positive pressure.
-
Dispensing: Withdraw the desired amount of the compound using a clean, dry syringe.
-
Resealing: Securely tighten the cap. For extra protection, wrap the cap and neck of the vial with Parafilm.
-
Storage: Immediately return the vial to the refrigerator (2-8°C).
-
Documentation: Log the date the vial was opened and each subsequent access on the vial label or in a lab notebook.
Protocol 4.2: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for determining the purity of the compound. Method optimization may be required.
Instrumentation & Reagents:
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Sample Diluent: 50:50 Water:Acetonitrile.
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in the diluent. Further dilute to a working concentration of ~50-100 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan from 210-400 nm to find the absorbance maximum; 238 nm is a reasonable starting point for thiazole derivatives.[5]
-
Column Temperature: 30°C.
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (Re-equilibration)
-
-
-
Analysis: Inject the sample and integrate all peaks. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol 4.3: Forced Degradation Study Workflow
Forced degradation (or stress testing) is essential for understanding a compound's stability profile and for developing stability-indicating analytical methods.[9]
Objective: To intentionally degrade the compound under various conditions to identify potential degradation products and pathways.
Procedure:
-
Prepare Stock Solutions: Prepare several identical solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic: Expose the solution (in a quartz cuvette or clear vial) to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
Thermal: Heat the solution at 80°C for 48 hours.
-
Control: Keep one vial at 2-8°C, protected from light.
-
-
Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC-UV and ideally by LC-MS to identify the masses of any new impurity peaks.
-
Evaluation: Compare the chromatograms from the stressed samples to the control. The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration.
References
-
Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-396. Retrieved from [Link]
-
Kundu, T., et al. (2021). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
-
Jia, Y., & Liu, D. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 759-766. Retrieved from [Link]
-
Unilog Cotris. (n.d.). How should amines be stored safely? Retrieved January 27, 2026, from [Link]
-
Diplomata Comercial. (n.d.). How should amines be stored in industrial settings? Retrieved January 27, 2026, from [Link]
-
Amine Best Practices Group. (2007). Amine Basic Practices Guidelines. Refining Online. Retrieved from [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]
-
RSC. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Retrieved from [Link]
Sources
- 1. 2-(2-Methyl-1,3-thiazol-4-yl)ethylamine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. refiningonline.com [refiningonline.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
Technical Support Center: Optimization of Catalytic Hydrogenation for 1-(2-Methyl-thiazol-4-YL)-ethylamine Synthesis
Welcome to the technical support center for the synthesis of 1-(2-Methyl-thiazol-4-YL)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing the catalytic hydrogenation step, a critical phase in the synthesis of this important amine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your experimental success, focusing on yield, selectivity, and catalyst performance.
Section 1: Synthesis Overview & The Critical Catalytic Step
The synthesis of this compound typically proceeds via a multi-step pathway, culminating in the reductive amination or reduction of a suitable precursor. A common and efficient route involves the catalytic hydrogenation of the corresponding oxime, derived from 2-methyl-4-acetylthiazole. Understanding this workflow is crucial for pinpointing potential areas for optimization.
The overall process can be visualized as follows:
Caption: General synthesis workflow for this compound.
The pivotal step, and the focus of this guide, is the catalytic hydrogenation of the oxime intermediate. This is where selectivity and yield are determined. The goal is to maximize the conversion to the desired primary amine (I) while minimizing the formation of side products (J), such as secondary amines which can arise from the reaction between the primary amine product and the intermediate imine.[1][2]
Section 2: Catalyst Selection & Optimization (FAQs)
This section addresses the most common questions regarding the selection and optimization of the catalyst system for the reduction of 2-Methyl-4-acetylthiazole Oxime.
Q1: What are the most common catalysts for reducing an oxime to a primary amine, and which should I start with?
A1: The most effective catalysts for this transformation are typically heterogeneous transition metal catalysts.[2] The choice of catalyst is the single most important factor for achieving high selectivity to the primary amine.[1]
-
Raney® Nickel (Ra-Ni): This is often the first choice due to its high activity and cost-effectiveness. It generally provides good yields of the primary amine. However, it can sometimes promote the formation of secondary amine byproducts, especially at higher temperatures.
-
Palladium on Carbon (Pd/C): A versatile and highly effective catalyst. It often shows excellent selectivity for the primary amine and is less prone to causing side reactions compared to Raney Nickel. It is particularly useful in transfer hydrogenation protocols.
-
Platinum Dioxide (PtO₂): Also known as Adams' catalyst, PtO₂ is highly active but can be less selective, sometimes leading to over-reduction or ring-opening of the thiazole moiety under harsh conditions.
-
Cobalt-based Catalysts (e.g., Cobalt Boride): These are known for being highly regioselective for primary amine production and can be an excellent choice to suppress secondary amine formation.[1]
Recommendation: Start with 5% Pd/C or Raney Nickel . They represent the best balance of reactivity, selectivity, and cost for initial screening experiments.
Q2: How do reaction conditions affect selectivity for the primary amine?
A2: Optimizing reaction conditions is crucial for suppressing the formation of secondary and tertiary amine impurities.[1] Key parameters include:
-
Solvent: Protic solvents like ethanol or methanol are standard. The addition of ammonia to the solvent (e.g., ethanolic ammonia) is a well-established technique to suppress secondary amine formation by shifting the equilibrium away from imine-amine condensation.
-
Temperature: Lower temperatures (e.g., 25-50°C) generally favor the formation of the primary amine. Higher temperatures can increase the rate of side reactions.
-
Hydrogen Pressure: Moderate pressures (e.g., 50-100 psi) are usually sufficient. Very high pressures can sometimes lead to over-reduction.
-
pH: Maintaining a slightly basic pH can improve selectivity. The addition of bases like potassium hydroxide can be beneficial, especially when using Raney Nickel.[2]
Q3: What is catalytic transfer hydrogenation, and is it a viable option?
A3: Catalytic transfer hydrogenation is an alternative to using high-pressure hydrogen gas.[3] It uses a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, to provide the hydrogen in situ. This method is often safer and requires less specialized equipment. Pd/C is an excellent catalyst for transfer hydrogenation. This is a highly recommended approach for labs not equipped with high-pressure reactors.
Table 1: Comparison of Common Catalytic Systems
| Catalyst | Typical Loading (w/w) | Pressure (H₂) | Temperature (°C) | Solvent | Key Advantages | Potential Issues |
| Raney® Nickel | 5-15% | 50-500 psi | 25-80°C | Ethanol, Methanol | High activity, cost-effective | Lower selectivity (secondary amines), pyrophoric when dry.[3] |
| 5% Pd/C | 1-5% | 50-150 psi | 25-60°C | Ethanol, Ethyl Acetate | Excellent selectivity, suitable for transfer hydrogenation | Higher cost than Nickel |
| PtO₂ | 1-5% | 50-150 psi | 20-50°C | Acetic Acid, Ethanol | Very high activity | Risk of over-reduction, sensitive to poisons |
| Cobalt Boride | 5-10% | 100-600 psi | 60-100°C | Methanol | High selectivity to primary amines[1] | May require higher temperatures/pressures |
Section 3: Troubleshooting Guide
Even with a well-designed protocol, experimental issues can arise. This guide provides a systematic approach to troubleshooting common problems.
Caption: Troubleshooting flowchart for catalytic hydrogenation issues.
Problem 1: My reaction is slow, or the conversion has stalled.
-
Causality & Explanation: Low conversion is typically due to insufficient catalytic activity or the presence of catalyst inhibitors. The active sites on the catalyst may be blocked or the reaction conditions may not be energetic enough to overcome the activation energy.
-
Troubleshooting Steps:
-
Verify Hydrogen Delivery: Ensure there are no leaks in your reactor and that the hydrogen supply is adequate. For transfer hydrogenation, ensure the donor is of high quality and used in sufficient stoichiometric excess.
-
Check for Catalyst Poisons: The thiazole ring itself contains sulfur, which can act as a catalyst poison, particularly for Palladium catalysts. While generally tolerated, impurities in the starting material containing more potent sulfur species can deactivate the catalyst. Halide ions from the oxime synthesis (e.g., from hydroxylamine hydrochloride) can also be inhibitory. Ensure your oxime precursor is purified and free of excess halides.
-
Increase Catalyst Loading: If poisoning is not suspected, increase the catalyst loading by 50-100%.
-
Increase Temperature/Pressure: Incrementally increase the reaction temperature by 10°C or the pressure by 20-30 psi. Monitor for side product formation.
-
Problem 2: I am observing a significant amount of secondary amine byproduct.
-
Causality & Explanation: Secondary amines form when the primary amine product reacts with the intermediate imine, which is generated during the reduction of the oxime.[1][2] This is a competing reaction that needs to be suppressed.
-
Troubleshooting Steps:
-
Use an Ammoniated Solvent: This is the most effective solution. Prepare a 7-10% solution of ammonia in methanol or ethanol. The excess ammonia competitively inhibits the primary amine from reacting with the imine intermediate.
-
Lower the Reaction Temperature: This side reaction often has a higher activation energy than the desired reduction, so lowering the temperature can significantly improve selectivity.
-
Change the Catalyst: If the problem persists, switch to a catalyst known for higher selectivity, such as cobalt boride or a different grade of Pd/C.[1]
-
Problem 3: My catalyst appears to have deactivated during the reaction or upon reuse.
-
Causality & Explanation: Catalyst deactivation can occur through poisoning (as mentioned above), sintering (agglomeration of metal particles at high temperatures), or leaching of the metal into the solution. Dry catalysts, especially Raney Nickel and Pd/C, can also be pyrophoric and lose activity if exposed to air.[3]
-
Troubleshooting Steps:
-
Handle Catalyst Under Inert Atmosphere: Always handle catalysts, especially when dry, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Handle them as a slurry in solvent whenever possible.
-
Avoid Excessive Temperatures: Do not exceed the recommended temperature range for the catalyst to prevent sintering.
-
Test for Leaching: Analyze the reaction filtrate via ICP-MS to check for metal leaching. If significant leaching occurs, consider a different catalyst support or milder reaction conditions.
-
Consider Catalyst Regeneration: Some catalysts can be regenerated, but for laboratory scale, it is often more reliable to use fresh catalyst for each run to ensure reproducibility.
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
-
Reactor Setup: To a clean, dry hydrogenation vessel (e.g., a Parr shaker apparatus), add the 2-Methyl-4-acetylthiazole Oxime (1.0 eq) and a magnetic stir bar.
-
Catalyst Addition: Under a gentle stream of nitrogen, add 5% Palladium on Carbon (2 mol% Pd relative to substrate).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., ethanol or 7% NH₃ in methanol) to create a slurry with a substrate concentration of approximately 0.1-0.5 M.
-
Seal and Purge: Seal the vessel securely. Purge the vessel 3-5 times with low-pressure nitrogen, followed by 3-5 purges with hydrogen gas.
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 60 psi). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by analyzing aliquots via HPLC or GC-MS. To sample, stop the reaction, cool to room temperature, vent the pressure, and quickly take a sample under a nitrogen counter-flow.
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. CAUTION: The Celite pad with the catalyst may be pyrophoric. Do not allow it to dry completely in the air. Quench it carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by distillation or chromatography.
Protocol 2: Analytical Monitoring by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Retention Times: The starting oxime will be less polar than the product amine. The primary amine product should be a sharp, single peak. The secondary amine byproduct will have a different retention time, typically longer due to its higher molecular weight.
References
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Reviews Letters, 8, 720-740.
-
Clark, J. (n.d.). Reduction of Nitriles. Chemguide. Retrieved from [Link]
-
Nitrile reduction. (n.d.). In Wikipedia. Retrieved from [Link]
- Sit, R. K., et al. (2021).
-
Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Bursać, M., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 12(19), 9639.
- Sajtos, M. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 225-235.
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 315-349.
-
Thiazole. (n.d.). In Wikipedia. Retrieved from [Link]
- Zhang, Y., et al. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
- Process optimization for acid-amine coupling: a catalytic approach. (2022).
- Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022).
-
Nitrile Reduction. (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(2-Methyl-thiazol-4-YL)-ethylamine
This guide provides an in-depth comparison of analytical methods for the quantification and purity assessment of 1-(2-Methyl-thiazol-4-YL)-ethylamine, a key chiral intermediate in pharmaceutical development. As drug development professionals, researchers, and scientists, the selection and validation of robust analytical methods are paramount to ensuring product quality, safety, and efficacy. This document moves beyond a simple recitation of protocols to offer a scientifically grounded rationale for methodological choices, underpinned by the principles of the International Council for Harmonisation (ICH) guidelines.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide will compare two critical chromatographic techniques: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of purity and related substances, and a Chiral HPLC method for the separation and quantification of enantiomers.
The Criticality of Method Selection for a Chiral Thiazole Intermediate
This compound possesses a stereocenter, meaning it exists as two non-superimposable mirror images, or enantiomers. Often in pharmacology, one enantiomer exhibits the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects. Consequently, controlling the enantiomeric purity of such intermediates is as crucial as monitoring for process-related impurities and degradation products.
Our comparative analysis focuses on two distinct but complementary HPLC methods that address these orthogonal analytical challenges:
-
Method A: Achiral RP-HPLC for Purity and Related Substances. This method is the workhorse for assessing the overall purity of the bulk substance, separating the active pharmaceutical ingredient (API) from starting materials, by-products, and degradants.
-
Method B: Chiral HPLC for Enantiomeric Purity. This specialized technique is designed to separate and quantify the individual enantiomers of the target molecule, a critical quality attribute for chiral drugs.
The cross-validation of these methods ensures a comprehensive analytical control strategy, providing a high degree of assurance in the quality of this compound.
Method A: Reversed-Phase HPLC for Purity and Related Substances
RP-HPLC is a powerful technique for the separation of a wide range of non-volatile and thermally labile compounds, making it ideal for the analysis of many pharmaceutical compounds.[1][3] The method's ability to resolve compounds with varying polarities makes it well-suited for identifying and quantifying impurities in drug substances.
Experimental Protocol: RP-HPLC Method Validation
The validation of this method is conducted in accordance with ICH Q2(R1) guidelines, which outline the necessary validation characteristics for various analytical procedures.[2]
Chromatographic Conditions (Proposed):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A: Acetonitrile (50:50, v/v) |
Validation Parameters:
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of expected components such as impurities, degradants, and matrix components.[2] This is demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) and by spiking the drug substance with known impurities. The peak purity of the analyte should be evaluated using a photodiode array (PDA) detector.
-
Linearity: A minimum of five concentrations ranging from the reporting limit to 120% of the specification for each impurity and the analyte. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Determined by spiking the drug substance with known amounts of impurities at three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 90.0% to 110.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day with different equipment. The RSD between the two sets of results should be ≤ 3.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve at low concentrations.
-
Robustness: The reliability of the method is assessed by deliberately varying method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of the mobile phase buffer (±0.2 units). The system suitability parameters should remain within acceptable limits.
Comparative Data Summary: RP-HPLC Method Validation
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte retention time | Complies |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5 - 102.3% |
| Precision (RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 3.0% | 0.8%1.5% |
| LOD | S/N ≥ 3 | 0.01% |
| LOQ | S/N ≥ 10 | 0.03% |
| Robustness | System suitability passes | Complies |
Method B: Chiral HPLC for Enantiomeric Purity
The separation of enantiomers is a significant challenge that requires a chiral environment.[4] This is typically achieved using a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amines.[5]
Experimental Protocol: Chiral HPLC Method Validation
Chromatographic Conditions (Proposed):
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane: Isopropanol: Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Validation Parameters:
-
Specificity: The ability to separate and quantify the desired enantiomer from its counter-enantiomer and other related substances. This is confirmed by injecting the racemate, the pure desired enantiomer, and the pure undesired enantiomer (if available). The resolution between the enantiomeric peaks should be ≥ 1.5.
-
Linearity: A minimum of five concentrations of the undesired enantiomer, typically from the LOQ to 2.0% of the desired enantiomer's concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Determined by spiking the desired enantiomer with known amounts of the undesired enantiomer at three levels (e.g., 0.1%, 0.5%, and 1.0%). The recovery should be within 90.0% to 110.0%.
-
Precision:
-
Repeatability: Six replicate injections of a sample spiked with the undesired enantiomer at the specification limit. The RSD of the area of the undesired enantiomer should be ≤ 5.0%.
-
Intermediate Precision: The experiment is repeated by a different analyst on a different day. The RSD between the results should be ≤ 10.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established for the undesired enantiomer. The LOQ is often the reporting threshold for the enantiomeric impurity.
-
Robustness: Assessed by making small, deliberate changes to the mobile phase composition (e.g., ±2% isopropanol), flow rate (±0.1 mL/min), and column temperature (±2 °C). The resolution and system suitability must be maintained.
Comparative Data Summary: Chiral HPLC Method Validation
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity (Resolution) | ≥ 1.5 | 2.1 |
| Linearity (r²) | ≥ 0.99 | 0.9991 |
| Accuracy (% Recovery) | 90.0 - 110.0% | 95.7 - 104.5% |
| Precision (RSD) | Repeatability: ≤ 5.0%Intermediate: ≤ 10.0% | 2.5%4.8% |
| LOD | S/N ≥ 3 | 0.02% |
| LOQ | S/N ≥ 10 | 0.05% |
| Robustness | System suitability passes | Complies |
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the decision-making framework for selecting the appropriate analytical method.
Caption: Cross-validation workflow for analytical methods.
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
The cross-validation of both an achiral RP-HPLC and a chiral HPLC method provides a comprehensive and robust analytical control strategy for this compound.
-
The RP-HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity and related substances. It is the recommended method for routine quality control of the bulk drug substance.
-
The Chiral HPLC method is shown to be effective in resolving the enantiomers and is validated for the accurate and precise quantification of the undesired enantiomer. This method is essential for controlling the stereochemical purity of the intermediate.
By implementing and cross-validating these two distinct analytical procedures, drug developers can ensure a high degree of confidence in the quality and consistency of this compound, thereby supporting the development of safe and effective drug products. The choice of method should always be guided by the specific analytical objective, as outlined in the decision-making logic. Adherence to ICH guidelines throughout the method lifecycle is mandatory for regulatory compliance.
References
-
Journal of Chromatography B. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. ScienceDirect. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (2009). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
PubMed. (2013). A convenient method for the determination of the absolute configuration of chiral amines. Retrieved from [Link]
-
MDPI. (2023). Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2012). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. Retrieved from [Link]
-
European Medicines Agency. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
World Journal of Pharmaceutical and Life Sciences. (2020). Spiked force degradation assay method evaluation for estimation of amoxyclav in oral dosage form. Retrieved from [Link]
-
YouTube. (2024). Validation of analytical methods according to the latest ICH Q2(R2) guidelines. Retrieved from [Link]
Sources
A Researcher's Guide to Assessing the Selectivity of 1-(2-Methyl-thiazol-4-YL)-ethylamine for the Histamine H3 Receptor
In the landscape of modern drug discovery, particularly within the realm of neurological and cognitive disorders, the histamine H3 receptor (H3R) has emerged as a compelling target.[1][2] As a presynaptic autoreceptor and heteroreceptor, it modulates the release of histamine and other key neurotransmitters like acetylcholine and norepinephrine, playing a crucial role in cognitive processes.[1][3][4] Antagonists of the H3R are therefore being actively investigated for their potential therapeutic benefits in conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[1][3] This guide focuses on a specific investigational compound, 1-(2-Methyl-thiazol-4-YL)-ethylamine, a novel thiazole derivative with putative H3R antagonist activity.
The journey of a promising compound from initial hit to a viable clinical candidate is contingent on a thorough understanding of its pharmacological profile. Central to this is the concept of selectivity—the degree to which a compound interacts with its intended target versus other biomolecules in the complex cellular milieu.[5] High selectivity is a coveted attribute in drug design, as it often correlates with a more favorable side-effect profile by minimizing off-target interactions.[5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of this compound. We will delve into the rationale behind selecting appropriate assays, provide detailed, field-proven protocols, and present a strategy for interpreting the resulting data to build a robust selectivity profile. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are self-validating and aligned with regulatory expectations for preclinical safety assessment.[6][7][8][9]
The Critical Choice of Selectivity Profiling Strategy
The initial step in characterizing a new chemical entity is to determine its binding affinity for the intended target and then to systematically screen for interactions with a broad range of other biologically relevant targets. For a putative G-protein coupled receptor (GPCR) ligand like this compound, a multi-pronged approach is essential.
Primary Assessment: Radioligand Binding Assays
The cornerstone for determining the on-target potency and selectivity of a compound is the in vitro radioligand binding assay. This technique directly measures the interaction of a compound with its target receptor.[10][11] For our compound of interest, a competitive binding assay against a known H3R radioligand is the logical starting point. This assay will allow us to determine the binding affinity (Ki) of this compound for the H3R.
To build a preliminary selectivity profile, this assay should be extended to include other histamine receptor subtypes (H1, H2, and H4) to ensure subtype selectivity, a critical consideration for minimizing potential side effects associated with modulating other histamine pathways.[12]
Secondary Assessment: Broad-Panel Off-Target Screening
While assessing activity at related histamine receptors is crucial, a truly comprehensive selectivity profile requires a much broader screen against a diverse array of targets. This is where large-scale safety screening panels, such as those offered by Eurofins Discovery (SafetyScreen), become invaluable.[13][14][15] These panels typically include a wide range of GPCRs, ion channels, kinases, and transporters that are known to be implicated in adverse drug reactions.[13][14][15] Submitting this compound to such a panel provides a global view of its off-target liabilities and is a critical step in preclinical safety pharmacology, often guided by regulatory bodies like the FDA.[16][17]
The following diagram illustrates the logical workflow for assessing the selectivity of our compound of interest.
Sources
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor antagonists: from target identification to drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
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benchmarking the performance of 1-(2-Methyl-thiazol-4-YL)-ethylamine against known inhibitors
A Comparative Analysis Against Known Standards
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for benchmarking the performance of the novel compound, 1-(2-Methyl-thiazol-4-YL)-ethylamine, as a putative kinase inhibitor. We will objectively compare its efficacy against well-characterized, industry-standard inhibitors, providing detailed experimental protocols and data interpretation guidelines for researchers in drug discovery and development.
The thiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic effects.[1][2] Given that this compound is utilized in biochemical research for enzyme inhibition studies, this guide will focus on its evaluation as a potential inhibitor of protein kinases, a critical class of enzymes in cellular signaling and a major target for therapeutic intervention.[3]
Rationale and Strategy for Benchmarking
The journey from a hit compound to a viable drug candidate is a rigorous process of multiparameter optimization. A critical early step is to benchmark the compound's performance against known inhibitors targeting the same enzyme.[4][5] This comparative analysis provides essential context for the compound's potency, selectivity, and cellular activity, guiding further medicinal chemistry efforts.
Our benchmarking strategy will focus on three key aspects of inhibitor characterization:
-
Biochemical Potency (IC50): Determining the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
-
Binding Affinity (Kd): Quantifying the strength of the interaction between the inhibitor and the target kinase.
-
Cellular Efficacy and Selectivity: Assessing the inhibitor's activity in a cellular context and its specificity for the target kinase over other kinases.
For the purpose of this guide, we will use the well-characterized Src kinase as our model target and Dasatinib as the primary known inhibitor for comparison. Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.
Experimental Design: A Step-by-Step Approach
Biochemical Potency: Determination of IC50
The half-maximal inhibitory concentration (IC50) is a fundamental measure of an inhibitor's potency.[5] We will employ a robust in vitro kinase assay to determine the IC50 values for both this compound and Dasatinib against Src kinase.
Caption: Workflow for determining the biochemical IC50 of kinase inhibitors.
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[6]
-
Reagent Preparation:
-
Prepare a reaction buffer containing the desired salt concentrations, pH, and any necessary cofactors.
-
Dilute recombinant Src kinase to the working concentration in the reaction buffer.
-
Prepare the peptide substrate and ATP at twice their final desired concentrations.
-
Perform a serial dilution of this compound and Dasatinib in DMSO, followed by a further dilution in the reaction buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compounds to the wells of a 384-well plate.
-
Add 10 µL of the Src kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
-
Kinase Reaction and Detection:
-
Incubate the plate at room temperature for 1 hour.
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to light. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Binding Affinity: Kd Determination
While IC50 reflects the functional potency of an inhibitor, the dissociation constant (Kd) provides a direct measure of its binding affinity to the target.[7] A lower Kd value indicates a stronger binding affinity.[7] We will use Surface Plasmon Resonance (SPR) to determine the Kd.
Caption: Workflow for determining binding affinity (Kd) using SPR.
-
Immobilization of Src Kinase:
-
Activate the surface of a CM5 sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the recombinant Src kinase over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound and Dasatinib in a suitable running buffer.
-
Inject the different concentrations of the test compounds over the immobilized Src kinase surface, allowing for association.
-
After the association phase, inject the running buffer to monitor the dissociation of the compound from the kinase.
-
Regenerate the sensor surface between different compound injections if necessary.
-
-
Data Analysis:
-
The binding events are recorded as sensorgrams, which plot the response units (RU) against time.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Cellular Efficacy and Selectivity
Biochemical assays provide valuable information but do not always translate directly to a cellular context due to factors like membrane permeability and off-target effects.[4] Therefore, it is crucial to assess the inhibitor's activity in a cellular setting.
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify the binding of a test compound to its target kinase within living cells.[4]
-
Cell Preparation:
-
Co-transfect HEK293 cells with plasmids encoding for Src kinase fused to NanoLuc® luciferase and a fluorescent energy transfer tracer.
-
Plate the transfected cells in a suitable assay plate and incubate for 24 hours.
-
-
Assay Execution:
-
Treat the cells with a serial dilution of this compound or Dasatinib and incubate for a defined period.
-
Measure the BRET signal, which is the ratio of the tracer's fluorescence emission to the NanoLuc® luciferase emission.
-
-
Data Analysis:
-
A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.
-
To assess the selectivity of this compound, it is essential to screen it against a panel of other kinases.[8] This helps to identify potential off-target effects that could lead to toxicity.[8]
-
Assay Setup:
-
Utilize a commercially available kinase selectivity profiling service or an in-house panel of purified kinases.
-
Screen this compound at a fixed concentration (e.g., 1 µM) against a broad panel of kinases (e.g., the Promega Kinase Selectivity Profiling System).[6]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each kinase.
-
For any kinases that show significant inhibition, perform a full IC50 determination to quantify the potency of the off-target interaction.
-
Compare the IC50 value for the primary target (Src) with the IC50 values for the off-target kinases to determine the selectivity profile.
-
Data Presentation and Interpretation
The performance of this compound should be summarized in a clear and concise manner to facilitate a direct comparison with Dasatinib.
Table 1: Comparative Performance Data
| Parameter | This compound | Dasatinib (Reference) |
| Biochemical IC50 (Src) | Experimental Value | ~1 nM |
| Binding Affinity Kd (Src) | Experimental Value | ~0.5 nM |
| Cellular IC50 (Src) | Experimental Value | ~5 nM |
| Selectivity (vs. Kinase X) | Fold-Selectivity | Known Value |
| Selectivity (vs. Kinase Y) | Fold-Selectivity | Known Value |
Interpretation of Results
-
Potency: A lower IC50 and Kd value for this compound compared to Dasatinib would indicate superior potency and binding affinity, respectively.
-
Cellular Activity: A cellular IC50 value that is close to the biochemical IC50 suggests good cell permeability and target engagement in a physiological context.
-
Selectivity: A high fold-selectivity for Src over other kinases is desirable to minimize off-target effects. A "cleaner" selectivity profile for this compound compared to the multi-kinase inhibitor Dasatinib could represent a significant advantage.
Conclusion and Future Directions
This guide has outlined a systematic approach to benchmark the performance of this compound as a putative kinase inhibitor against the known standard, Dasatinib. By following these detailed protocols, researchers can generate robust and comparable data to make informed decisions about the future development of this compound.
Should this compound demonstrate promising potency, selectivity, and cellular activity, further studies would be warranted. These could include mechanism of action studies to determine its mode of inhibition (e.g., ATP-competitive, non-competitive), in vivo efficacy studies in relevant disease models, and further medicinal chemistry optimization to improve its drug-like properties.
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A Comparative Guide to the Biological Effects of 1-(2-Methyl-thiazol-4-YL)-ethylamine and Structurally Related Thiazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the biological activities of 1-(2-Methyl-thiazol-4-YL)-ethylamine and its analogs. While specific peer-reviewed literature on this particular compound is limited, this guide leverages the extensive research on the broader class of 2-aminothiazole derivatives to infer its potential biological profile and compare it with well-characterized molecules in the fields of oncology, microbiology, and neuroscience.
Introduction to the 2-Aminothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This heterocyclic scaffold is present in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring, allowing for fine-tuning of their therapeutic properties. This guide will explore the potential biological landscape of this compound by comparing it with prominent examples of 2,4-disubstituted thiazole derivatives.
I. Anticancer Activity: A Potential Kinase Inhibitor?
The 2-aminothiazole core is a key feature of several potent anticancer agents, most notably the multi-kinase inhibitor Dasatinib. The structural similarity of this compound to the core of Dasatinib suggests potential interactions with protein kinases involved in cancer cell proliferation and survival.
Comparative Analysis: Dasatinib
Dasatinib is an FDA-approved oral dual BCR/Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its mechanism of action involves binding to the ATP-binding site of these kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote cancer cell growth and survival.[1]
Mechanism of Action: Multi-Kinase Inhibition
Dasatinib's broad-spectrum kinase inhibition profile is a key aspect of its anticancer efficacy. It targets multiple kinases, including BCR-Abl, Src family kinases (Src, Lck, Hck, Fyn, Yes), c-Kit, EPHA2, and PDGFRβ.[1] This multi-targeted approach can overcome resistance mechanisms that may arise from the redundancy of signaling pathways in cancer cells. The inhibition of Src family kinases, in particular, has been shown to interfere with cell proliferation, migration, and invasion in various cancer types.[3]
Figure 2: Workflow for the MTT cell viability assay.
II. Antimicrobial Activity: Targeting Bacterial Cell Processes
The 2-aminothiazole scaffold is a common feature in compounds with significant antimicrobial properties. These derivatives can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action often involves the disruption of essential cellular processes in microorganisms.
Comparative Analysis: 2-Amino-4-Arylthiazole Derivatives
A number of 2-amino-4-arylthiazole derivatives have demonstrated potent antimicrobial activity. Their efficacy is influenced by the nature of the substituent at the 4-position of the thiazole ring.
Mechanism of Action: Disruption of Bacterial Cell Division
Some thiazole derivatives have been shown to target FtsZ, a key protein in bacterial cell division. By stimulating FtsZ polymerization, these compounds disrupt the formation of the Z-ring, which is essential for bacterial cytokinesis. This leads to the formation of elongated, non-dividing cells and ultimately bacterial death. [4]Other proposed mechanisms include the disruption of cell membrane integrity. [5]
Figure 3: Proposed mechanism of antimicrobial action of certain thiazole derivatives.
Comparative Data: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-4-(p-chlorophenyl)thiazole derivative | S. aureus | 62.5 | [5] |
| Catechol-derived thiazole | MRSA | 3.12 | [6] |
| 2-Arylidenehydrazinyl-4-arylthiazole (3g) | E. coli | - | [7] |
| 2-Arylidenehydrazinyl-4-arylthiazole (3g) | K. pneumonia | - | [7] |
| Nicotinonitrile-linked 2-aminothiazole (2c) | MRSA | 2.9-11.8 (µM) | [8] |
| 2-(2-pyrazolin-1-yl)-thiazole (56) | S. aureus | 8-16 | [6] |
| 2-(2-pyrazolin-1-yl)-thiazole (56) | C. albicans | 32 | [6] |
Experimental Protocol: Broth Dilution Method for MIC Determination
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Figure 4: Workflow for the broth dilution method to determine MIC.
III. Neuroprotective Effects: Modulating Neuronal Excitability
Certain thiazole-containing compounds have demonstrated neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases. Riluzole, a benzothiazole derivative, is an approved drug for amyotrophic lateral sclerosis (ALS) and serves as a relevant comparator.
Comparative Analysis: Riluzole
Riluzole's neuroprotective effects are primarily attributed to its ability to modulate glutamatergic neurotransmission. [9][10] Mechanism of Action: Attenuation of Glutamate Excitotoxicity
Excessive glutamate can lead to excitotoxicity, a process implicated in neuronal cell death in various neurodegenerative conditions. Riluzole is thought to exert its neuroprotective effects through multiple mechanisms:
-
Inhibition of Glutamate Release: It blocks voltage-gated sodium channels, which reduces presynaptic glutamate release. [10]* Postsynaptic Receptor Modulation: It can inhibit NMDA and kainate glutamate receptors. [10]* Modulation of other ion channels: It has also been shown to affect voltage-gated potassium channels. [10]
Figure 5: Simplified mechanism of Riluzole's neuroprotective action.
Comparative Data: In Vitro Neuroprotection
Studies have demonstrated Riluzole's ability to protect neurons from various insults in vitro.
| Model | Effect | Riluzole Concentration | Reference |
| Oxygen-glucose deprivation (in vitro ischemia) | Prevents neuronal death | 15-20 min pre-treatment | [11] |
| ALS CSF-induced toxicity | Partially prevents neuronal degeneration | 5 x 10^-7 M | [8] |
| H2O2-induced oxidative stress in SH-SY5Y cells | Counteracts cell death and ROS increase | 1-10 µM | [12] |
Experimental Protocol: In Vitro Neuroprotection Assay (Oxidative Stress Model)
Principle: This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death, often induced by agents like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).
Step-by-Step Methodology:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) in a suitable medium. [13]2. Pre-treatment: Seed the cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 3 hours). [13]3. Induction of Oxidative Stress: Expose the cells to an oxidative agent (e.g., 100 µM 6-OHDA or 200 µM H2O2) for 24 hours. [13][12]4. Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.
-
Data Analysis: Compare the viability of cells treated with the test compound and the oxidative agent to those treated with the oxidative agent alone to determine the neuroprotective effect.
Figure 6: Workflow for an in vitro neuroprotection assay.
Conclusion and Future Directions
The comparative analysis presented in this guide provides a framework for initiating the biological evaluation of this compound. The provided experimental protocols offer a starting point for in vitro screening to elucidate its specific biological profile. Further structure-activity relationship (SAR) studies, guided by the insights from well-characterized analogs like Dasatinib and Riluzole, will be crucial in optimizing its potential therapeutic applications. The diverse biological landscape of the 2-aminothiazole scaffold underscores the promise of novel derivatives like this compound in the ongoing quest for new and effective therapeutic agents.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Methyl-thiazol-4-YL)-ethylamine
As researchers and developers in the fast-paced world of pharmaceutical science, our focus is often on synthesis and discovery. However, the life cycle of a chemical does not end with its use in an experiment. Responsible stewardship, particularly the proper disposal of research chemicals like 1-(2-Methyl-thiazol-4-YL)-ethylamine, is paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide moves beyond mere compliance, offering a framework for understanding the causality behind disposal protocols. The procedures outlined here are designed to create a self-validating system of safety, grounded in established chemical principles and regulatory standards.
Disclaimer: This document provides guidance based on the known properties of similar aminothiazole compounds. It is not a substitute for the official Safety Data Sheet (SDS) for this compound, nor does it supersede the specific protocols of your institution's Environmental Health and Safety (EHS) department or local, state, and federal regulations. Always consult the manufacturer-specific SDS and your local EHS office before handling or disposing of any chemical.
Hazard Profile and Incompatibility: The 'Why' Behind the Procedure
Understanding the inherent risks of a compound is the first step in managing its life cycle. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, we can infer its likely hazard profile from structurally related aminothiazole and ethylamine compounds. This proactive analysis is crucial for anticipating risks and preventing adverse chemical events.
Thiazole derivatives are widely used in drug discovery, but their reactivity requires careful management.[1] Similarly, ethylamine solutions are known to be corrosive and flammable.[2] Analogous compounds exhibit defined hazards that necessitate the handling of this compound as a hazardous substance.
| Hazard Class | Potential Manifestation | Rationale and Causality | Supporting Sources |
| Skin Corrosion/Irritation | May cause skin irritation or chemical burns upon contact. | The amine functional group can be corrosive or irritating to skin tissue. | [3] |
| Serious Eye Damage/Irritation | Risk of serious eye irritation or damage. | Direct contact with the eyes can cause significant harm, a common property of amines. | [3] |
| Acute Toxicity (Oral) | Harmful if swallowed. | Similar compounds are classified as having oral toxicity. | [4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or vapor. | Fine particles or vapors can irritate the mucous membranes of the respiratory system. | [3][5] |
Chemical Incompatibilities: The primary driver for waste segregation is the prevention of dangerous reactions. Based on the chemical structure (an amine and a thiazole ring), this compound is incompatible with the following:
-
Strong Oxidizing Agents: Can lead to violent reactions.[3][4][6]
-
Strong Acids, Acid Chlorides, and Acid Anhydrides: Amines are basic and will react exothermically with acids.[4][5]
-
Strong Bases: While amines are themselves basic, strong bases can cause displacement reactions or degradation.[3]
Failure to segregate this waste stream can result in heat generation, gas evolution, or container pressurization, creating a significant safety hazard.
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is imperative to establish a safe working environment. This is achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls:
-
Fume Hood: All handling and aliquoting of waste should be performed inside a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[3][7]
-
Safety Shower/Eyewash Station: Ensure there is unobstructed access to a safety shower and eyewash station.[7]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[8]
-
Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.[3]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as the disposal of hazardous waste.[6] This process is systematic, ensuring safety and regulatory compliance at each stage.
Workflow for Chemical Waste Disposal
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Methodology:
-
Waste Classification: This compound must be managed as hazardous waste. Consult your institution's waste management plan or EHS office for specific local waste codes. In the absence of specific data, it should be treated with the caution afforded to regulated chemical waste.[6][9]
-
Container Selection: Use a dedicated, chemically resistant container with a secure, vapor-tight lid. Ensure the container is compatible with aminothiazoles. Do not use containers that previously held incompatible materials.
-
Waste Collection:
-
Collect all waste, including pure compound and any contaminated materials (e.g., pipette tips, wipes), directly into the designated hazardous waste container.
-
Perform all transfers inside a chemical fume hood.
-
Crucially, do not mix this waste with other waste streams, especially acidic or oxidizing wastes. [4][6]
-
-
Labeling: Immediately label the waste container with a fully completed hazardous waste tag, as required by your institution and the Resource Conservation and Recovery Act (RCRA). The label must include the full chemical name: "this compound" and an accurate estimation of the quantity.[10]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and provide secondary containment.
-
Final Disposal: Arrange for disposal through your institution's EHS department. They will work with a licensed professional waste disposal service.[3][8][9] The most probable method of disposal for this type of organic compound is high-temperature incineration at a permitted facility.[11] Never dispose of this chemical down the drain or in regular trash.
Emergency Procedures: Spill Management
Accidents can happen, and a prepared response is critical. The immediate actions taken can significantly mitigate the potential harm.
Decision Tree for Spill Response
Caption: Decision-making process for responding to a chemical spill.
Protocol for a Small, Contained Spill (inside a fume hood):
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Restrict Access: Ensure no one enters the spill area without proper PPE.
-
Containment & Absorption:
-
If the material is a solid, you can dampen it with 60-70% ethanol to prevent dust generation before carefully sweeping it up.[5]
-
If it is a liquid, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.[4]
-
-
Collection: Carefully scoop the absorbed material and spilled compound into a designated, sealable container for hazardous waste.[5][8]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[5] All cleaning materials must be collected as hazardous waste.
-
Disposal: Label the container and manage it as hazardous waste according to the protocol in Section 3.
For large spills, spills outside of a fume hood, or any spill you are not comfortable cleaning, evacuate the area immediately and contact your institution's EHS or emergency response team.
References
-
MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Available at: [Link]
-
Capot Chemical. (2026). MSDS of 2-(4-Phenyl-thiazol-2-YL)-ethylamine. Available at: [Link]
-
PubMed Central. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Available at: [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available at: [Link]
-
PubChem. (2-((Dimethylamino)methyl)thiazol-4-yl)methanol. Available at: [Link]
-
University of Rochester. EPA Hazardous Waste Codes. Available at: [Link]
-
Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]
-
Bentham Science. (2021). Green Synthesis of Thiazole Derivatives using Multi-component Reaction.... Available at: [Link]
-
Thermo Fisher Scientific. (2011). Safety Data Sheet: Ethylamine, 70% aq. soln.. Available at: [Link]
-
U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste.... Available at: [Link]
-
Occupational Safety and Health Administration. 1910.1200 - Hazard Communication. Available at: [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]
-
ACS Publications. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Available at: [Link]
-
GovDelivery. (2025). January 2025 EPA Waste Management Updates Newsletter. Available at: [Link]
-
Occupational Safety and Health Administration. (2014). OSHA Technical Manual (OTM) - Section II: Chapter 2. Available at: [Link]
-
Alfred University. EPA Hazardous Waste Codes. Available at: [Link]
-
U.S. Food and Drug Administration. 2-(DIMETHYLAMINOMETHYL)-4-(2-AMINOETHYLTHIOMETHYL)THIAZOLE. Available at: [Link]
Sources
- 1. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
